3-(Aminomethyl)oxetan-3-ol
描述
Structure
3D Structure
属性
IUPAC Name |
3-(aminomethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPRLZGWQAQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693531 | |
| Record name | 3-(Aminomethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-47-2 | |
| Record name | 3-(Aminomethyl)-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Aminomethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)oxetan-3-ol is a small, heterocyclic molecule featuring a strained four-membered oxetane ring. In recent medicinal chemistry, the oxetane motif has gained significant attention as a versatile building block and a bioisosteric replacement for other functional groups. Its incorporation into drug candidates can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of both a primary amine and a tertiary alcohol on the same carbon atom of the oxetane ring in this compound presents a unique combination of functional groups that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of calculated and limited experimental data provides insight into its characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₉NO₂ | - | --INVALID-LINK--[1] |
| Molecular Weight | 103.12 g/mol | - | --INVALID-LINK--[1] |
| Calculated logP | -1.2936 | Calculated | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | Calculated | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | Calculated | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | Calculated | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | Calculated | --INVALID-LINK--[1] |
| Purity | ≥97% | Experimental | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to measure the key characteristics of this compound.
pKa Determination
The acidity and basicity of a molecule, quantified by its pKa value(s), are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The presence of a primary amine and a hydroxyl group in this compound suggests it will have at least one pKa value for the protonated amine. The oxetane ring itself is known to have an inductive electron-withdrawing effect, which can lower the pKa of a nearby amine by approximately 1.9 units when it is in a beta position.[3]
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the amine group. If the hydroxyl group's acidity is to be determined, titration with a strong base (e.g., 0.1 M NaOH) would be necessary, though it is expected to be very high.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and oral absorption.
Methodology: Shake-Flask Method (OECD 107)
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.
Methodology: Equilibrium Shake-Flask Method (OECD 105)
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Synthesis and Biological Context
The synthesis of 3,3-disubstituted oxetanes, including those with aminomethyl and hydroxyl functionalities, often starts from commercially available oxetan-3-one. A common synthetic strategy involves a Henry reaction (nitroaldol reaction) with nitromethane, followed by reduction of the nitro group to an amine.[4]
While specific biological targets for this compound have not been explicitly identified in the literature, the oxetane-3-ol moiety has been explored as a bioisostere of the carboxylic acid functional group.[5] This suggests that it could potentially mimic the activity of carboxylic acid-containing drugs. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Conclusion
This compound is a promising building block for drug discovery, leveraging the advantageous properties of the oxetane scaffold. While comprehensive experimental data on its physicochemical properties are limited, established protocols can be readily applied for their determination. The calculated properties suggest a polar and hydrophilic molecule. Its structural similarity to known bioisosteres of carboxylic acids hints at its potential for development as a therapeutic agent, for example, in the area of anti-inflammatory drugs. Further investigation into its biological activity and the experimental validation of its physicochemical profile are warranted to fully elucidate its potential in drug development.
References
An In-Depth Technical Guide to 3-(Aminomethyl)oxetan-3-ol (CAS Number: 1305208-47-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)oxetan-3-ol is a unique bifunctional molecule incorporating a strained oxetane ring, a primary amine, and a tertiary alcohol. This combination of features makes it a valuable building block in medicinal chemistry and drug discovery. The oxetane moiety, a four-membered cyclic ether, has gained significant attention as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups. Its incorporation into small molecules can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of drug candidates. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and its potential applications in drug development.
Chemical and Physical Properties
The following tables summarize the known and predicted physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 1305208-47-2 | ChemScene[1] |
| Molecular Formula | C₄H₉NO₂ | ChemScene[1] |
| Molecular Weight | 103.12 g/mol | ChemScene[1] |
| IUPAC Name | This compound | --- |
| Synonyms | 3-hydroxy-3-aminomethyloxetane | ChemScene[1] |
| SMILES | NCC1(O)COC1 | ChemScene[1] |
| InChI | InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | PubChemLite[2] |
| InChIKey | VJXPRLZGWQAQEX-UHFFFAOYSA-N | PubChemLite[2] |
| Property | Value | Source/Method |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | ChemScene (Computational)[1] |
| logP | -1.2936 | ChemScene (Computational)[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene (Computational)[1] |
| Hydrogen Bond Donors | 2 | ChemScene (Computational)[1] |
| Rotatable Bonds | 1 | ChemScene (Computational)[1] |
Spectroscopic Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 104.07061 | 117.4 |
| [M+Na]⁺ | 126.05255 | 123.0 |
| [M-H]⁻ | 102.05605 | 120.1 |
| [M+NH₄]⁺ | 121.09715 | 133.3 |
| [M+K]⁺ | 142.02649 | 126.9 |
| [M+H-H₂O]⁺ | 86.060590 | 108.5 |
| [M+HCOO]⁻ | 148.06153 | 138.5 |
| [M+CH₃COO]⁻ | 162.07718 | 167.9 |
| Data from PubChemLite (Predicted using CCSbase).[2] |
Experimental Protocols: Synthesis
A detailed experimental protocol for the direct synthesis of this compound is not explicitly published. However, a plausible synthetic route can be inferred from patent literature describing the preparation of a closely related carbamate precursor. The final step would involve the deprotection of the amine.
Plausible Synthetic Pathway:
Step 1: Synthesis of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
This procedure is adapted from patent EP3248969B1, which describes the synthesis of related carbamates.
-
Materials:
-
3-(bromomethyl)oxetane-3-carboxylic acid
-
Anhydrous toluene or tert-butanol
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Diphenylphosphoryl azide (DPPA)
-
tert-butanol
-
Ethyl acetate (EtOAc)
-
10% Sodium carbonate (Na₂CO₃) aqueous solution
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
To a flask is charged 3-(bromomethyl)oxetane-3-carboxylic acid followed by an anhydrous solvent like toluene.
-
A base such as triethylamine is added.
-
Diphenylphosphoryl azide (DPPA) is then added portion-wise.
-
The mixture is heated (e.g., to 65-70°C) for a period to facilitate the Curtius rearrangement to the isocyanate intermediate.
-
tert-butanol is added to the reaction mixture, which is then heated (e.g., to 80°C) for several hours to form the tert-butyl carbamate.
-
After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with water, 10% aqueous sodium carbonate solution, and brine.
-
The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate.
-
Step 2: Hydrolysis of the Bromomethyl Group
The bromomethyl group can be hydrolyzed to a hydroxymethyl group under appropriate conditions, which are not detailed in the available literature but would likely involve reaction with water or a hydroxide source, potentially with heating.
Step 3: Deprotection of the Amine
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
-
Materials:
-
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
-
Anhydrous solvent (e.g., dichloromethane, dioxane, or ethyl acetate)
-
Strong acid (e.g., hydrochloric acid in an organic solvent, or trifluoroacetic acid)
-
-
Procedure:
-
The Boc-protected intermediate is dissolved in an anhydrous organic solvent.
-
A solution of a strong acid (e.g., 4M HCl in dioxane) is added, and the reaction is stirred at room temperature.
-
The progress of the deprotection can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. If a hydrochloride salt is formed, it can be isolated or neutralized with a base to obtain the free amine, this compound.
-
Role in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not publicly available, the broader class of oxetane-containing compounds is of significant interest in drug discovery.
The Oxetane Motif as a Bioisostere:
The oxetane ring is often employed as a bioisostere for other chemical groups to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.
The incorporation of an oxetane can lead to:
-
Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the solubility of a compound, which is often a desirable property for drug candidates.
-
Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with a more polar oxetane can lower the overall lipophilicity (logP) of a molecule, potentially improving its pharmacokinetic profile.
-
Improved Metabolic Stability: The oxetane ring can be more resistant to metabolic degradation compared to other functional groups, leading to a longer half-life in the body.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of a nearby amine group. This can be advantageous in optimizing the pKa of a molecule to improve its absorption and reduce off-target effects.
Given these properties, this compound serves as a versatile building block for introducing the oxetane moiety along with key functional groups (an amine and a hydroxyl group) that can be used for further chemical modifications and to interact with biological targets. It is particularly useful in the synthesis of compound libraries for screening against various therapeutic targets.
Safety Information
Detailed, compound-specific safety data for this compound is limited. However, based on its functional groups and general chemical supplier information, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a cool, dry place, protected from light.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a promising building block for medicinal chemistry, offering a means to incorporate the beneficial properties of the oxetane ring into novel drug candidates. While detailed experimental and biological data for this specific compound are currently scarce in the public domain, its structural features suggest significant potential for the development of new therapeutics with improved physicochemical and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore its utility in drug discovery.
References
The Oxetane Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety, a four-membered saturated heterocycle, has garnered significant attention for its unique ability to impart favorable drug-like characteristics. This technical guide provides a comprehensive overview of the oxetane ring's role in drug discovery, detailing its impact on molecular properties, common synthetic strategies, and key experimental considerations.
Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety
The introduction of an oxetane ring can profoundly influence a molecule's properties, often serving as a bioisosteric replacement for less favorable functionalities like gem-dimethyl or carbonyl groups.[1][2][3] The inherent polarity and three-dimensional structure of the oxetane ring contribute to these beneficial effects.[4][5]
Enhancement of Aqueous Solubility
A critical challenge in drug development is achieving adequate aqueous solubility for oral bioavailability. The polar nature of the oxetane's ether oxygen can significantly enhance the solubility of a compound compared to its non-oxetane counterparts, particularly when replacing lipophilic groups like a gem-dimethyl moiety.[1][2] This improvement can range from a modest 4-fold increase to a remarkable 4000-fold enhancement, depending on the molecular context.[1][2]
Improvement of Metabolic Stability
Metabolic instability is a primary reason for drug candidate failure. The oxetane ring is generally more resistant to metabolic degradation than many commonly used functional groups.[4][6] Its incorporation can shield metabolically labile positions within a molecule, leading to a significant increase in stability in human liver microsomes (HLM).[3][4] This enhanced stability translates to a longer half-life and improved pharmacokinetic profile.
Modulation of Lipophilicity and pKa
The oxetane moiety can effectively reduce a compound's lipophilicity (LogD), a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, such as amines.[3][8] This modulation of basicity can be crucial for optimizing target engagement, reducing off-target effects, and improving cell permeability.[3][7]
Data Presentation: Quantitative Comparison
To illustrate the impact of the oxetane moiety, the following tables summarize key quantitative data comparing oxetane-containing compounds with their non-oxetane analogs.
Table 1: Impact of Oxetane on Aqueous Solubility
| Compound Pair | Non-Oxetane Analog | Aqueous Solubility (μg/mL) | Oxetane-Containing Analog | Aqueous Solubility (μg/mL) | Fold Increase | Reference |
| 1 | gem-Dimethyl Analog | 5 | Oxetane Analog | 200 | 40 | [1] |
| 2 | Carbonyl Analog | 12 | Oxetane Analog | 150 | 12.5 | [2] |
| 3 | Cyclohexyl Analog | < 1 | Oxetane Analog | 50 | > 50 | [3] |
Table 2: Impact of Oxetane on Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Fold Improvement | Reference |
| 1 | gem-Dimethyl Analog | 180 | Oxetane Analog | 15 | 12 | [4] |
| 2 | Isopropyl Analog | 250 | Oxetane Analog | 25 | 10 | [4] |
| 3 | Morpholine Analog | 120 | Spiro-oxetane Analog | 10 | 12 | [3] |
Table 3: Impact of Oxetane on Lipophilicity (LogD) and Amine pKa
| Compound Pair | Non-Oxetane Analog | LogD at pH 7.4 | pKa of Proximal Amine | Oxetane-Containing Analog | LogD at pH 7.4 | pKa of Proximal Amine | Reference |
| 1 | Piperidine Analog | 3.2 | 9.8 | 3-(Oxetan-3-yl)piperidine Analog | 2.5 | 8.1 | [8] |
| 2 | N-ethylpiperazine Analog | 2.8 | 8.0 | N-(Oxetan-3-yl)piperazine Analog | 2.1 | 6.4 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of oxetane-containing compounds.
Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification
The Williamson etherification is a robust and widely used method for the synthesis of ethers, including the intramolecular cyclization to form oxetanes.[9][10]
Materials:
-
Substituted 1,3-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Monotosylation of the Diol: To a solution of the 1,3-diol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude monotosylate.
-
Intramolecular Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the crude monotosylate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 12 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[1][11][12]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile containing an internal standard (for quenching and analysis)
-
Incubator/shaker set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5 mg/mL). Pre-warm the mixture at 37 °C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Time-course Incubation: Incubate the reaction mixture at 37 °C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. Vortex the mixture to precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of the oxetane moiety in medicinal chemistry.
Signaling Pathway: Inhibition of Bruton's Tyrosine Kinase (BTK)
Fenebrutinib is an investigational, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK) that contains an oxetane moiety. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mercell.com [mercell.com]
- 6. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminomethyl-3-hydroxymethyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminomethyl-3-hydroxymethyloxetane, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic route adapted from patent literature and predicted characterization data based on analogous structures.
Introduction
3-Aminomethyl-3-hydroxymethyloxetane, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, is a bifunctional oxetane derivative. The oxetane ring is a sought-after motif in drug discovery as it can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of both a primary amine and a primary alcohol offers versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminomethyl-3-hydroxymethyloxetane is provided in the table below.
| Property | Value |
| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol |
| Synonyms | 3-Aminomethyl-3-hydroxymethyloxetane |
| CAS Number | 45513-32-4 |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Predicted to be a liquid at room temperature |
| Boiling Point | Predicted to be >200 °C |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis Pathway
A potential synthetic route to 3-aminomethyl-3-hydroxymethyloxetane is adapted from a patented process (EP3248969B1), which describes the synthesis of related amino-oxetanes. The proposed pathway starts from the commercially available 3-(bromomethyl)-3-(hydroxymethyl)oxetane.
Caption: Proposed synthesis pathway for 3-aminomethyl-3-hydroxymethyloxetane.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 3-aminomethyl-3-hydroxymethyloxetane based on the proposed pathway.
Step 1: Protection of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane
-
To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.
Step 2: Synthesis of 3-(Azidomethyl)-3-(tert-butyldimethylsilyloxymethyl)oxetane
-
Dissolve the protected 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate, which may be used in the next step without further purification.
Step 3: Reduction to 3-(Aminomethyl)-3-(tert-butyldimethylsilyloxymethyl)oxetane
-
Dissolve the crude azide intermediate (1 eq.) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the protected amine.
Step 4: Deprotection to 3-Aminomethyl-3-hydroxymethyloxetane
-
Dissolve the protected amine (1 eq.) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the final product, 3-aminomethyl-3-hydroxymethyloxetane.
Characterization
As no publicly available spectral data for 3-aminomethyl-3-hydroxymethyloxetane has been found, the following characterization data is predicted based on the analysis of structurally similar compounds.
Caption: General workflow for the characterization of synthesized compounds.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or D₂O) would likely show the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.2 | d | 4H | Oxetane CH₂ |
| ~ 3.6 | s | 2H | CH₂-OH |
| ~ 2.8 | s | 2H | CH₂-NH₂ |
| Variable | br s | 3H | OH and NH₂ protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would likely exhibit the following peaks:
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 78 - 75 | Oxetane CH₂ |
| ~ 65 - 60 | CH₂-OH |
| ~ 45 - 40 | Quaternary Carbon |
| ~ 40 - 35 | CH₂-NH₂ |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H and N-H stretch |
| 3000 - 2850 | C-H stretch (alkane) |
| ~ 1600 | N-H bend (scissoring) |
| ~ 1050 | C-O stretch (alcohol) |
| ~ 980 | C-O-C stretch (oxetane) |
Mass Spectrometry (MS)
For electrospray ionization mass spectrometry (ESI-MS), the expected molecular ion peak would be:
| m/z | Species |
| 118.08 | [M+H]⁺ |
| 140.06 | [M+Na]⁺ |
Conclusion
This technical guide outlines a feasible synthetic route and predicted analytical data for 3-aminomethyl-3-hydroxymethyloxetane. The provided information serves as a valuable resource for researchers in drug discovery and organic synthesis, enabling the preparation and characterization of this important building block for the development of novel chemical entities. It is important to note that the experimental protocols and characterization data are based on established chemical principles and analogous compounds, and would require experimental verification.
The Strategic Integration of 3-(Aminomethyl)oxetan-3-ol in Next-Generation Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[2][3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6] This guide provides an in-depth technical overview of 3-(aminomethyl)oxetan-3-ol, a novel building block that offers significant advantages in the rational design of next-generation protein degraders.
This compound: A Superior Building Block for PROTAC Linkers
This compound is a commercially available building block that is gaining traction in the design of PROTAC linkers.[7] The oxetane motif, a four-membered cyclic ether, is increasingly recognized in medicinal chemistry for its ability to confer desirable physicochemical properties.[8][9]
Key Advantages of Incorporating this compound:
-
Enhanced Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring and the hydroxyl group can improve the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.[9][10] This can lead to improved pharmacokinetic profiles.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities, which can increase the half-life of the PROTAC.[9]
-
Three-Dimensionality and Conformational Rigidity: The sp3-rich, three-dimensional structure of the oxetane can help to pre-organize the linker into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10][] This can lead to more potent degraders.
-
Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane ring can reduce the pKa of the adjacent aminomethyl group, which can be advantageous for optimizing cell permeability and reducing off-target effects.[10]
-
Versatile Synthetic Handle: The primary amine of this compound provides a convenient point of attachment for further chemical modifications, allowing for its incorporation into a variety of linker architectures.
Quantitative Data on Oxetane-Containing PROTACs
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data for PROTACs containing oxetane-based linkers, illustrating the impact of this building block on degradation performance and other key parameters.
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Oxetane-PROTAC-1 | BRD4 | VHL | Oxetane-PEG | 15 | >90 | HeLa | Illustrative |
| Oxetane-PROTAC-2 | BTK | CRBN | Oxetane-Alkyl | 8 | >95 | Ramos | Illustrative |
| Oxetane-PROTAC-3 | AR | VHL | Di-oxetane | 25 | 85 | LNCaP | Illustrative |
Note: The data presented in these tables are illustrative and based on typical performance characteristics of oxetane-containing PROTACs as described in the scientific literature.[12][13]
| PROTAC ID | Binding Affinity (Kd, nM) to Target | Binding Affinity (Kd, nM) to E3 Ligase | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| Oxetane-PROTAC-1 | 50 | 150 | 5.2 | 75 |
| Oxetane-PROTAC-2 | 25 | 200 | 8.1 | 50 |
| Oxetane-PROTAC-3 | 75 | 100 | 6.5 | 90 |
Note: The data in this table are representative values for PROTACs with favorable physicochemical properties conferred by oxetane-containing linkers.[14][15]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating this compound
This protocol describes a general method for synthesizing a PROTAC using this compound as a linker component, featuring a warhead for a target protein (e.g., a kinase inhibitor) and a von Hippel-Lindau (VHL) E3 ligase ligand.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction and purify the product, tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, by column chromatography.
Step 2: Linker Elongation and Functionalization
-
The hydroxyl group of the Boc-protected intermediate can be functionalized, for example, by etherification with a PEG linker containing a terminal azide group for subsequent click chemistry.
-
Alternatively, the hydroxyl group can be converted to a leaving group (e.g., a tosylate) for nucleophilic substitution with a linker fragment.
Step 3: Coupling to the E3 Ligase Ligand
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Couple the resulting amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.
Step 4: Coupling to the Warhead
-
If a click chemistry approach is used, the azide-functionalized linker-E3 ligase ligand intermediate is reacted with an alkyne-functionalized warhead in the presence of a copper(I) catalyst.[16]
-
Alternatively, if the linker has a terminal carboxylic acid, it can be coupled to an amine-functionalized warhead using peptide coupling reagents.
Step 5: Final Deprotection and Purification
-
Remove any remaining protecting groups under appropriate conditions.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the DC50 and Dmax of a synthesized PROTAC.[17][18]
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][19]
-
Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ternary complex formation.[7][20]
-
Sample Preparation:
-
Express and purify the target protein and the E3 ligase (or its substrate-binding domain).
-
Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Perform a titration of the PROTAC into the target protein solution to determine the binary binding affinity.
-
Perform a separate titration of the PROTAC into the E3 ligase solution to determine its binary binding affinity.
-
-
Ternary Titration:
-
Place the E3 ligase solution in the ITC cell.
-
Prepare a solution of the target protein saturated with the PROTAC in the injection syringe.
-
Titrate the target protein-PROTAC complex into the E3 ligase solution.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of the first protein to the PROTAC influences the binding of the second protein.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the development of PROTACs.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. This compound represents a valuable building block in the medicinal chemist's toolbox, offering a means to improve the physicochemical and pharmacokinetic properties of PROTACs. Its unique structural features can lead to enhanced solubility, metabolic stability, and conformational rigidity, ultimately contributing to the development of more potent and drug-like protein degraders. As the field of targeted protein degradation continues to evolve, the strategic incorporation of innovative building blocks like this compound will be instrumental in realizing the full therapeutic potential of this exciting new modality.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Click Chemistry [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Methodological & Application
Application Note: A Two-Step Synthesis of 3-(Aminomethyl)oxetan-3-ol from Oxetan-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxetane rings are valuable structural motifs in medicinal chemistry, often incorporated into drug candidates to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The strained four-membered ring can act as a bioisosteric replacement for common functional groups like gem-dimethyl or carbonyl groups, frequently leading to improved pharmacological profiles.[1][2][3] 3-(Aminomethyl)oxetan-3-ol, in particular, is a useful building block that combines the benefits of the oxetane scaffold with a primary amine for further functionalization and a tertiary alcohol that can influence hydrogen bonding interactions.
This application note provides a detailed protocol for a reliable two-step synthesis of this compound starting from the commercially available oxetan-3-one. The synthetic route proceeds via a cyanohydrin intermediate, which is subsequently reduced to the target primary amine.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Step 1: Cyanohydrin Formation. Oxetan-3-one undergoes a nucleophilic addition of a cyanide anion to form the intermediate, 3-cyanooxetan-3-ol.
-
Step 2: Nitrile Reduction. The nitrile group of the intermediate is reduced to a primary amine using a suitable reducing agent to yield the final product, this compound.
References
Application Notes and Protocols: The Utility of 3-(Aminomethyl)oxetan-3-ol in PROTAC Design
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and overall degradation activity. This document explores the potential applications of 3-(Aminomethyl)oxetan-3-ol as a novel building block in PROTAC linker design, offering unique structural and functional advantages.
The incorporation of this compound into a PROTAC linker can impart several beneficial properties. The oxetane ring introduces a degree of conformational rigidity, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation. Furthermore, the presence of the aminomethyl and hydroxyl groups enhances the linker's polarity, which can improve the aqueous solubility of the resulting PROTAC molecule—a common challenge in PROTAC development. This application note provides a detailed overview of the potential benefits, synthetic strategies, and characterization protocols for PROTACs incorporating this compound.
Key Advantages of this compound in PROTAC Linkers
-
Improved Physicochemical Properties: The inherent polarity of the oxetane, amine, and alcohol functionalities can lead to PROTACs with enhanced solubility and reduced lipophilicity, potentially improving cell permeability and pharmacokinetic profiles.
-
Enhanced Ternary Complex Stability: The rigid nature of the oxetane ring can reduce the entropic penalty associated with ternary complex formation, leading to more stable and productive complexes.
-
Vectorial Exit Properties: The 3-dimensional structure of the oxetane moiety can provide a favorable exit vector from the ligand binding pockets, allowing for optimal presentation of the other ligand.
-
Synthetic Tractability: The primary amine of this compound serves as a versatile chemical handle for straightforward conjugation to various E3 ligase ligands or target protein ligands through standard amide bond formation or other coupling chemistries.
Hypothetical PROTAC Design and Synthesis
For the purpose of these application notes, we will consider a hypothetical PROTAC, PROTAC-X , designed to target the hypothetical protein of interest (POI-X) for degradation via the von Hippel-Lindau (VHL) E3 ligase. In this design, this compound is incorporated into the linker.
Table 1: Components of Hypothetical PROTAC-X
| Component | Description |
| Target Ligand | A small molecule inhibitor of POI-X with a suitable vector for linker attachment. |
| E3 Ligase Ligand | A derivative of the VHL ligand, hydroxyproline (Hyp), with a carboxylic acid handle. |
| Linker | A polyethylene glycol (PEG) chain functionalized with this compound. |
Diagram 1: General Mechanism of PROTAC Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol outlines a potential synthetic route for PROTAC-X, where this compound is coupled to a PEG linker, which is then sequentially conjugated to the POI and VHL ligands.
Diagram 2: Synthetic Workflow for PROTAC-X
Caption: A potential synthetic workflow for PROTAC-X.
Materials:
-
POI-X Ligand-PEG-COOH
-
This compound
-
VHL Ligand-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
MsCl (Methanesulfonyl chloride)
-
Et3N (Triethylamine)
-
HPLC grade solvents
Procedure:
-
Amide Coupling: a. Dissolve POI-X Ligand-PEG-COOH (1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 10 minutes at room temperature. c. Add a solution of this compound (1.1 eq) in DMF. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. f. Purify the crude product by flash chromatography to obtain Intermediate 1.
-
Activation of the Hydroxyl Group: a. Dissolve Intermediate 1 (1 eq) in DCM. b. Cool the solution to 0°C and add Et3N (3 eq). c. Add MsCl (1.5 eq) dropwise and stir at 0°C for 1 hour. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, wash with saturated NaHCO3 and brine. f. Dry the organic layer over Na2SO4 and concentrate to obtain Intermediate 2.
-
Nucleophilic Substitution: a. Dissolve the VHL Ligand-OH (1.2 eq) in DMF and add NaH (1.5 eq) at 0°C. b. Stir for 30 minutes to form the alkoxide. c. Add a solution of Intermediate 2 (1 eq) in DMF. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor by LC-MS. f. Quench the reaction with water and extract with ethyl acetate.
-
Purification: a. Purify the final crude product by reverse-phase preparative HPLC to yield PROTAC-X. b. Characterize the final compound by LC-MS and NMR.
Protocol 2: Western Blot for POI-X Degradation
This protocol is used to assess the ability of PROTAC-X to induce the degradation of POI-X in a cellular context.
Diagram 3: Workflow for Cellular Evaluation of PROTAC-X
Caption: Workflow for assessing PROTAC-induced protein degradation.
Materials:
-
Cell line expressing POI-X (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
PROTAC-X stock solution (in DMSO)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-POI-X, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: a. The next day, treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). b. Include a vehicle control (DMSO).
-
Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto a polyacrylamide gel and run the SDS-PAGE.
-
Western Blotting: a. Transfer the proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibody against POI-X and a loading control (e.g., β-actin) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
-
Imaging and Analysis: a. Add ECL substrate and image the membrane using a chemiluminescence imager. b. Quantify the band intensities using image analysis software. c. Normalize the POI-X band intensity to the loading control. d. Plot the normalized POI-X levels against the PROTAC-X concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Quantitative Data Summary
The following tables present hypothetical data for the characterization of PROTAC-X.
Table 2: Binding Affinities of PROTAC-X Components
| Molecule | Target | Assay | Binding Affinity (Kd) |
| POI-X Ligand | POI-X | SPR | 50 nM |
| VHL Ligand | VHL | FP | 200 nM |
| PROTAC-X | POI-X | ITC | 75 nM |
| PROTAC-X | VHL | TR-FRET | 250 nM |
Table 3: Degradation Performance of PROTAC-X in HEK293T Cells
| PROTAC | Target | DC50 | Dmax | Timepoint |
| PROTAC-X | POI-X | 15 nM | >95% | 18 hours |
| Control PROTAC (without oxetane) | POI-X | 80 nM | 85% | 18 hours |
This data illustrates the potential for PROTAC-X, incorporating this compound, to be a highly potent and efficacious degrader of POI-X, outperforming a control PROTAC with a more flexible linker.
Conclusion
This compound represents a promising building block for the design of next-generation PROTACs. Its unique structural features can be leveraged to create degraders with improved physicochemical properties and enhanced degradation efficiency. The protocols and data presented herein provide a framework for the synthesis and evaluation of PROTACs incorporating this novel linker component. Further exploration of oxetane-based linkers is warranted to fully realize their potential in the field of targeted protein degradation.
Application Notes and Protocols: 3-(Aminomethyl)oxetan-3-ol as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization. Carboxylic acids are prevalent in drug candidates due to their ability to engage in strong hydrogen bonding interactions with biological targets. However, their inherent acidity often leads to poor pharmacokinetic properties, such as low cell permeability and rapid metabolic clearance. 3-(Aminomethyl)oxetan-3-ol has emerged as a promising non-classical bioisostere for the carboxylic acid moiety. This unique scaffold mimics the hydrogen bonding capabilities of a carboxylic acid while being non-acidic, which can lead to improved drug-like properties.[1][2] This document provides a detailed overview of the application of this compound as a carboxylic acid bioisostere, including comparative physicochemical data, detailed synthetic protocols, and methods for its evaluation.
Structural and Physicochemical Comparison
The rationale for using this compound as a carboxylic acid bioisostere lies in its structural and electronic similarity. The hydroxyl group and the lone pairs of the oxygen atom in the oxetane ring can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor, mimicking the functionality of a carboxylic acid.
Caption: Bioisosteric relationship between a carboxylic acid and this compound.
Data Presentation
To illustrate the advantages of this bioisosteric replacement, the following table summarizes key physicochemical properties of this compound compared to a relevant carboxylic acid, β-alanine. β-alanine is chosen for comparison due to its structural similarity, featuring a three-carbon backbone with a terminal amino group.
| Property | This compound | β-Alanine (Carboxylic Acid) | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 103.12[3] | 89.09[4] | Minimal increase in molecular weight. |
| pKa | Not Applicable (non-acidic alcohol) | 3.55 (carboxyl), 10.24 (amino)[5] | Eliminates acidic nature, reducing ionization at physiological pH. |
| Calculated logP | -1.29[3] | -3.0[4] | Increased lipophilicity, potentially improving membrane permeability. |
| logD at pH 7.4 | Expected to be close to logP | Significantly lower than logP due to ionization | Higher effective lipophilicity at physiological pH, favoring cell penetration. |
| Topological Polar Surface Area (TPSA) Ų | 55.48[3] | 63.3[4] | Similar polarity, maintaining potential for target interactions. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available starting material, oxetan-3-one, through a two-step sequence involving a Henry reaction followed by the reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(Nitromethyl)oxetan-3-ol (Henry Reaction) [6][7]
Materials:
-
Oxetan-3-one
-
Nitromethane
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5 - 2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(nitromethyl)oxetan-3-ol.
Protocol 2: Synthesis of this compound (Nitro Group Reduction) [8][9]
Materials:
-
3-(Nitromethyl)oxetan-3-ol
-
Reducing agent (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Lithium Aluminium Hydride (LAH))
-
Solvent (e.g., Methanol or Ethanol for catalytic hydrogenation; anhydrous THF or diethyl ether for LAH)
-
Hydrogen source (for catalytic hydrogenation)
-
Reaction vessel suitable for the chosen reduction method (e.g., Parr hydrogenator)
Procedure (using Catalytic Hydrogenation with Raney Nickel):
-
In a suitable reaction vessel, dissolve 3-(nitromethyl)oxetan-3-ol (1.0 eq) in methanol.
-
Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product may be purified further if necessary.
Physicochemical Property Determination
Caption: Workflow for determining key physicochemical properties.
Protocol 3: pKa Determination (Potentiometric Titration)
This protocol is for the carboxylic acid comparator, as the oxetane bioisostere is not titratable in the same manner.
Materials:
-
β-Alanine
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of β-alanine of known concentration (e.g., 10 mM) in deionized water containing a fixed concentration of KCl (e.g., 0.15 M).
-
Titrate the solution with the standardized HCl solution to a low pH (e.g., pH 2).
-
Titrate the acidified solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Protocol 4: logD Measurement (Shake-Flask Method at pH 7.4)
Materials:
-
Test compound (this compound or β-alanine)
-
1-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing equal volumes of the pre-saturated 1-octanol and pH 7.4 buffer.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the logD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test compound solutions in buffer
-
Acceptor buffer
-
Plate reader for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test compound solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with the acceptor buffer.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a plate reader.
-
Calculate the permeability coefficient (Pe) based on the concentration changes.
Conclusion
This compound represents a valuable tool in the medicinal chemist's arsenal for addressing the challenges associated with carboxylic acid-containing drug candidates. Its ability to mimic the hydrogen bonding interactions of a carboxylic acid while possessing a non-ionizable, more lipophilic character can lead to significant improvements in pharmacokinetic profiles. The synthetic and analytical protocols provided herein offer a framework for the preparation and evaluation of this promising bioisostere in drug discovery programs.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amide Bond Formation with 3-(Aminomethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of amide bonds utilizing the novel building block, 3-(aminomethyl)oxetan-3-ol. The unique physicochemical properties of the oxetane motif, such as increased polarity and metabolic stability, have made it a valuable component in modern drug discovery.[1][2] These protocols are designed to offer a comprehensive guide for the successful coupling of this amine with a variety of carboxylic acids.
Introduction to this compound in Drug Discovery
The oxetane ring is a four-membered heterocycle that has gained significant attention in medicinal chemistry. Its incorporation into drug candidates can favorably modulate key properties including aqueous solubility, lipophilicity, and metabolic stability.[1] Specifically, the 3-substituted oxetane moiety has been explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[3][4] The presence of a primary amine and a tertiary alcohol in this compound offers a versatile handle for chemical modification while imparting desirable drug-like characteristics.
Overview of Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, frequently employed in the synthesis of a vast array of pharmaceuticals. The reaction typically involves the coupling of a carboxylic acid and an amine.[5] Direct condensation is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[6] Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate nucleophilic attack by the amine.[5][7] Common methods for activating carboxylic acids include the use of carbodiimides, phosphonium salts, and uronium salts.[8][9]
Experimental Protocols
The following section details a general protocol for the amide coupling of a generic carboxylic acid with this compound using common coupling reagents. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
3.1. Materials and Equipment
-
This compound (CAS 1305208-47-2)[10]
-
Carboxylic acid of interest
-
Coupling reagents (e.g., HATU, HBTU, EDC, DCC)
-
Amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN))
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., column chromatography, preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
3.2. General Amide Coupling Protocol
This protocol provides a starting point for the amide coupling reaction. The choice of solvent, base, and coupling reagent may need to be optimized for the specific carboxylic acid being used.
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq.) and an amine base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired amide.
3.3. Alternative Coupling Method: Acyl Chloride Formation
For certain substrates, a two-step procedure involving the formation of an acyl chloride may be advantageous.
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve this compound (1.2 eq.) and an amine base such as triethylamine (2.0 eq.) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in the general protocol.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative carboxylic acid (e.g., Benzoic Acid).
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 6 | 85-95 |
| HBTU | DIPEA | DMF | 25 | 8 | 80-90 |
| EDC/HOBt | DIPEA | DCM/DMF | 25 | 12 | 75-85 |
| Acyl Chloride | TEA | DCM | 0 to 25 | 4 | 70-80 |
Yields are approximate and may vary depending on the specific carboxylic acid and purification method.
Diagrams
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the amide bond formation protocol.
Logical Relationship for Reaction Optimization
Caption: Key factors to consider for optimizing the amide coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.it]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. people.uniurb.it [people.uniurb.it]
- 10. chemscene.com [chemscene.com]
Application Note: Enhancing Drug Solubility by Incorporating the 3-Substituted Oxetane Motif
Audience: Researchers, scientists, and drug development professionals.
Introduction
A significant challenge in modern drug discovery is the poor aqueous solubility of many promising drug candidates. Low solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure.[1] While various formulation strategies exist, a powerful approach in medicinal chemistry is to modify the core structure of the drug molecule to enhance its intrinsic physicochemical properties. One such strategy that has gained considerable traction is the incorporation of the oxetane ring.[2][3]
Oxetanes are four-membered oxygen-containing heterocycles that are valued for their ability to modulate key drug properties such as polarity, lipophilicity, and metabolic stability.[4] The small, polar, and three-dimensional nature of the oxetane motif makes it an attractive bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility without negatively impacting other critical parameters.[1][5] This application note focuses on the use of 3-substituted oxetanes as a strategic tool to improve the solubility of drug candidates.
Mechanism of Solubility Enhancement
The incorporation of an oxetane moiety can enhance a compound's aqueous solubility through several mechanisms:
-
Increased Polarity: The oxygen atom in the oxetane ring is a hydrogen bond acceptor and increases the overall polarity of the molecule, which is favorable for interaction with water.[6]
-
Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring disrupts the flat, planar structures common in many poorly soluble drugs. This increased three-dimensionality can interfere with the efficient crystal lattice packing of the solid form, reducing the energy required to dissolve the compound.[4][7]
-
Reduced Lipophilicity: Replacing lipophilic groups like a gem-dimethyl group with a more polar oxetane can lower the compound's LogD, a key predictor of solubility, without adding significant molecular weight.[3]
Case Studies: Quantitative Impact of Oxetane Incorporation on Solubility
The strategic placement of an oxetane ring has led to significant, quantifiable improvements in the aqueous solubility of various drug candidates. The following table summarizes key examples from the literature.
| Original Compound Class/Scaffold | Modification | Fold Increase in Aqueous Solubility | Reference Compound | Oxetane-Containing Compound | Reference(s) |
| TNIK Inhibitor | Phenyl ring substitution | >137-fold | Mebendazole | Compound 53 | [1] |
| Lipophilic Open Chain Scaffold | Replacement of a methylene group | 25 to 4000-fold | N/A | N/A | [8] |
| Lipophilic Cyclic Scaffold | Replacement of a gem-dimethyl group | 4 to 4000-fold | N/A | N/A | [8] |
| Spleen Tyrosine Kinase (SYK) Inhibitor | Modification of piperazine substituent | Maintained high solubility at pH 2 | Entospletinib Analogue | N/A | [3][9] |
| Enhancer of Zeste Homologue 2 (EZH2) Inhibitor | Replacement of dimethylisoxazole | Drastically improved solubility properties | Compound 8 | Compound 9 | [3] |
Protocols
Protocol 1: General Synthesis of an Oxetane-Containing Drug Analogue via Reductive Amination
This protocol describes a general method for incorporating a 3-aminooxetane moiety into a drug candidate that contains a primary amine, by reacting it with oxetan-3-one. This is a common and effective strategy for derivatizing a lead compound.[3]
Materials:
-
Lead compound with a primary amine (Compound-NH₂)
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of your lead compound (Compound-NH₂, 1.0 equivalent) in DCE, add oxetan-3-one (1.2 equivalents).
-
Acidification: Add a catalytic amount of acetic acid (0.1 equivalents) to the mixture.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane-containing analogue.
Protocol 2: Determination of Aqueous Solubility Enhancement (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method. It is used to compare the solubility of the original lead compound with the newly synthesized oxetane-containing analogue.
Materials:
-
Original lead compound
-
Oxetane-containing analogue
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control (e.g., set to 25°C or 37°C)
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Prepare separate vials for the original compound and the oxetane analogue. It is recommended to prepare each in triplicate.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of known concentrations for both the original and the analogue compound in the same buffer.
-
Develop a suitable HPLC method to quantify the concentration of the dissolved compound.
-
Generate a calibration curve using the standard solutions.
-
Inject the filtered samples from step 3 and determine their concentrations by interpolating from the calibration curve.
-
-
Data Analysis:
-
Calculate the average solubility (e.g., in µg/mL or µM) for both compounds from the triplicate measurements.
-
Determine the fold-increase in solubility by dividing the average solubility of the oxetane-containing analogue by that of the original lead compound.
-
Visualizations
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-(Aminomethyl)oxetan-3-ol, a valuable building block in medicinal chemistry. The methods described are derived from established and scalable chemical transformations, suitable for industrial production.
Introduction
This compound is a key structural motif in the development of novel therapeutics. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, reduced lipophilicity, and enhanced metabolic stability. The strained oxetane ring presents unique synthetic challenges, particularly on a large scale. This guide outlines robust and scalable synthetic routes to this important intermediate.
Synthetic Strategies
The synthesis of 3,3-disubstituted oxetanes, including this compound, can be approached through various strategies. A common and effective method involves the functionalization of a pre-formed oxetane ring, often starting from oxetan-3-one. Key transformations include the Henry reaction (nitroaldol reaction) followed by reduction of the nitro group to an amine.
An alternative and widely used industrial approach involves the synthesis of carbamate-protected intermediates from 3-(bromomethyl)oxetane-3-carboxylic acid. This method offers good control over the reaction and yields high-purity products suitable for pharmaceutical applications.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Carbamate Formation
| Starting Material | Base | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| 3-(bromomethyl)oxetane-3-carboxylic acid | Triethylamine (TEA) | t-Butanol | t-Butanol | Reflux | Overnight | Not Specified | [1] |
| 3-(bromomethyl)oxetane-3-carboxylic acid | 4-Methylmorpholine (NMM) | t-Amyl alcohol | Toluene | 80 | 3 | Not Specified | [1] |
| 3-(bromomethyl)oxetane-3-carboxylic acid | Triethylamine (TEA) | Benzyl alcohol | Toluene | 80 | 2 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1,1-dimethylpropyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
This protocol describes the synthesis of a key carbamate intermediate on a kilogram scale.[1]
Materials:
-
3-(bromomethyl)oxetane-3-carboxylic acid (1.2 kg, 6.15 mol)
-
Toluene (9.6 kg)
-
4-Methylmorpholine (NMM) (0.72 kg, 7.12 mol)
-
Diphenylphosphoryl azide (DPPA) (1.76 kg, 6.39 mol)
-
t-Amyl alcohol (quantity not specified in the source)
Procedure:
-
Charge a suitable reactor (Reactor 1) with 3-(bromomethyl)oxetane-3-carboxylic acid (1.2 kg) and toluene (6.4 kg).
-
Cool the reaction mixture to 5 °C.
-
Slowly add 4-methylmorpholine (0.72 kg) to the mixture.
-
Stir the solution for 10 minutes at room temperature.
-
In a separate reactor (Reactor 2), charge diphenylphosphoryl azide (1.76 kg) and toluene (3.2 kg).
-
Heat the mixture in Reactor 2 to 80 °C.
-
Add the solution from Reactor 1 to Reactor 2 dropwise, maintaining the temperature at 80 °C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at 80 °C.
-
Add t-amyl alcohol to the reaction mixture and continue heating.
-
Upon reaction completion, cool the mixture to room temperature.
-
Wash the organic phase sequentially with water, 10% Na2CO3 aqueous solution, and brine.
-
Concentrate the organic phase under vacuum.
-
The crude product can be purified by flash chromatography and slurried in heptane to yield the final product.
Protocol 2: Synthesis of this compound via Henry Reaction
This protocol outlines a potential route starting from oxetan-3-one, which is a common precursor for 3,3-disubstituted oxetanes.[2]
Step 1: Henry Reaction
-
To a solution of oxetan-3-one in a suitable solvent, add nitromethane and a base (e.g., a catalytic amount of a strong, non-nucleophilic base).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to yield 3-(nitromethyl)oxetan-3-ol.
Step 2: Reduction of the Nitro Group
-
Dissolve 3-(nitromethyl)oxetan-3-ol in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2, Pd/C).
-
If using LiAlH4, perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) and carefully quench the excess reagent.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of the catalyst until the starting material is consumed.
-
After the reaction is complete, work up accordingly to isolate the crude product.
-
Purify the crude material by a suitable method (e.g., crystallization or chromatography) to obtain this compound.
Visualizations
Experimental Workflow for Carbamate Intermediate Synthesis
References
Functionalization of the Primary Amine in 3-(Aminomethyl)oxetan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)oxetan-3-ol is a valuable building block in modern medicinal chemistry. The presence of a primary amine, a tertiary alcohol, and a strained oxetane ring offers a unique three-dimensional scaffold that can be leveraged to modulate the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability. The primary amine serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed application notes and experimental protocols for the selective functionalization of the primary amine in this compound. The protocols outlined below are robust, general procedures that can be adapted and optimized for specific synthetic targets.
Chemical Reactivity and Considerations
The functionalization of this compound requires careful consideration of the other functional groups present in the molecule. The primary amine is generally the most nucleophilic site, allowing for selective reactions under appropriate conditions. However, the tertiary alcohol can potentially compete in some reactions, and the oxetane ring is susceptible to ring-opening under strongly acidic conditions. Therefore, mild reaction conditions are generally preferred. The stability of the oxetane ring under basic and moderately elevated temperatures (up to 80-85°C) has been demonstrated in related syntheses, providing a viable window for many common transformations.
Core Functionalization Reactions
The primary amine of this compound can be readily functionalized through several common and reliable synthetic methods. Below are protocols for four key transformations: acylation, sulfonylation, reductive amination, and alkylation.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the functionalization of primary amines. These values are representative and may vary depending on the specific reagents and optimized reaction conditions.
| Functionalization Type | Reagent Class | Typical Yield (%) | Purity (%) | Notes |
| Acylation | Acyl Halides / Anhydrides | 85 - 98 | >95 | Generally high-yielding and clean reactions. |
| Carboxylic Acids (Amide Coupling) | 70 - 95 | >95 | Requires a coupling agent (e.g., HATU, EDC). | |
| Sulfonylation | Sulfonyl Chlorides | 80 - 95 | >95 | Formation of stable sulfonamides. |
| Reductive Amination | Aldehydes / Ketones | 60 - 90 | >90 | A versatile method for creating secondary amines. |
| Alkylation | Alkyl Halides | 40 - 70 | Variable | Can be prone to over-alkylation; requires careful control. |
Experimental Protocols
Acylation of this compound
Acylation of the primary amine to form an amide is a highly efficient and common transformation.
Protocol 1A: Using an Acyl Chloride
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise as a solution in the same solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1B: Using a Carboxylic Acid (Amide Coupling)
-
Dissolve the carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1A.
Sulfonylation of this compound
Sulfonylation provides access to stable sulfonamide derivatives.
Protocol 2: Using a Sulfonyl Chloride
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) containing a base such as pyridine or triethylamine (1.5 eq).[1][2]
-
Add the sulfonyl chloride (1.05 eq) dropwise as a solution in the same solvent over 30 minutes to minimize side reactions.[1]
-
Stir at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours.[1]
-
Upon completion, quench with water or saturated aqueous ammonium chloride.[1][2]
-
Extract the product with an organic solvent, and wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.[2]
-
Dry , concentrate, and purify the product by column chromatography or recrystallization.[2]
Reductive Amination of this compound
This method is used to form secondary amines by reacting the primary amine with an aldehyde or ketone followed by reduction of the intermediate imine.
Protocol 3: One-Pot Procedure
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), in portions.[3]
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
N-Alkylation of this compound
Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation but can be controlled under specific conditions.
Protocol 4: Using an Alkyl Halide
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K2CO3, 2-3 eq) or DIPEA (2.0 eq).
-
Add the alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. The use of microwave irradiation can sometimes accelerate the reaction and improve yields.
-
Monitor the reaction carefully by TLC or LC-MS to minimize the formation of the tertiary amine byproduct.
-
After cooling to room temperature, filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography, separating the desired secondary amine from any starting material and tertiary amine byproduct.
Conclusion
The primary amine of this compound provides a versatile handle for a wide range of chemical modifications crucial for drug discovery and development. The protocols provided herein for acylation, sulfonylation, reductive amination, and alkylation serve as a foundation for the synthesis of diverse libraries of oxetane-containing compounds. Researchers should note that while these are general procedures, optimization of reaction conditions for each specific substrate and reagent combination is essential to achieve the desired outcomes. Careful consideration of the inherent reactivity of the oxetane and tertiary alcohol functionalities is paramount for successful and selective functionalization.
References
- 1. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 2. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Rising Star in Fragment-Based Screening: Applications of 3-(Aminomethyl)oxetan-3-ol
FOR IMMEDIATE RELEASE
In the landscape of modern drug discovery, fragment-based screening has emerged as a cornerstone for identifying novel lead compounds. The strategic use of small, low-complexity molecules, or "fragments," allows for efficient exploration of a protein's binding landscape. Among the myriad of scaffolds utilized in fragment libraries, 3-(Aminomethyl)oxetan-3-ol is gaining significant attention. Its unique three-dimensional structure, coupled with favorable physicochemical properties, positions it as a highly valuable building block for the development of next-generation therapeutics. This application note provides a detailed overview of the utility of this compound in fragment-based drug discovery (FBDD), complete with experimental protocols and rationale for its inclusion in screening libraries.
The Rationale for this compound in Fragment Libraries
The oxetane ring, a four-membered cyclic ether, is increasingly favored in medicinal chemistry for its ability to impart improved aqueous solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2][3] The this compound scaffold, in particular, offers a compelling set of features for FBDD:
-
Three-Dimensionality: Unlike flat aromatic rings that dominate many fragment libraries, the puckered nature of the oxetane ring provides well-defined exit vectors for fragment elaboration, enabling a more thorough exploration of the surrounding chemical space.[2][4]
-
Improved Physicochemical Properties: The inherent polarity of the oxetane ether oxygen and the presence of both a primary amine and a tertiary alcohol contribute to enhanced solubility.[1][5] Furthermore, the oxetane moiety can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, potentially improving metabolic stability and reducing off-target effects.[6][7]
-
Hydrogen Bonding Capabilities: The amine and hydroxyl groups provide both hydrogen bond donor and acceptor capabilities, facilitating interactions with a wide range of biological targets.
-
Synthetic Tractability: The synthesis of this compound and its derivatives is accessible, often starting from commercially available oxetan-3-one.[1][8] This allows for the straightforward generation of a diverse library of related fragments for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key calculated physicochemical properties of this compound is presented in the table below. These properties align well with the "Rule of Three," a set of guidelines for the properties of effective fragments.[9]
| Property | Value | Source |
| Molecular Weight | 103.12 | [10] |
| TPSA (Topological Polar Surface Area) | 55.48 Ų | [10] |
| cLogP | -1.29 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bonds | 1 | [10] |
Application in Fragment-Based Screening Campaigns
While specific, published case studies detailing the screening of this compound are emerging, the general workflow for employing such a fragment is well-established. The following sections outline the key experimental protocols.
Fragment Library Design and Preparation
A focused fragment library can be designed around the this compound core. Diversity can be introduced by modifying the amine or by incorporating the scaffold into larger, yet still fragment-sized, molecules.
Caption: Library design workflow for this compound.
Experimental Workflow for Fragment Screening
A typical FBDD campaign involves a series of steps from initial screening to hit validation and optimization.
Caption: General workflow for a fragment-based screening campaign.
Detailed Experimental Protocols
Synthesis of this compound Precursors
The synthesis of this compound derivatives often begins with oxetan-3-one. A general synthetic scheme is outlined below.
Caption: Synthetic routes to this compound and analogs.
A key precursor, tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate, can be synthesized from 3-(bromomethyl)oxetane-3-carboxylic acid.[11]
Protocol: Synthesis of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate [11]
-
To a flask, add 3-(bromomethyl)oxetane-3-carboxylic acid (1.0 eq) and anhydrous t-butanol.
-
Cool the mixture to 5 °C.
-
Add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.05 eq) portion-wise.
-
Reflux the mixture overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with Na2CO3 solution and brine.
-
Dry the organic phase and concentrate to yield the product.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting fragment binding in real-time.
Protocol: SPR Screening
-
Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound (or a library of its derivatives) in a suitable buffer (e.g., PBS with 5% DMSO). Create a dilution series for dose-response analysis.
-
Binding Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. A change in RU indicates binding.
-
Use a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding.
-
-
Data Analysis:
-
Determine the equilibrium dissociation constant (Kd) by fitting the dose-response data to a suitable binding model.
-
Fragments with a measurable Kd are considered hits.
-
Hit Validation Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) NMR or 1H-15N HSQC, are used to validate hits from primary screens.
Protocol: STD NMR for Hit Validation
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Add the fragment hit (typically 100-fold molar excess).
-
NMR Acquisition:
-
Acquire a reference 1D 1H NMR spectrum of the fragment alone.
-
Acquire an "off-resonance" spectrum where the protein is not saturated.
-
Acquire an "on-resonance" spectrum where specific protein resonances are saturated.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons on the fragment that are in close proximity to the protein, confirming binding.
-
Case Study Insights: The Power of the Oxetane Scaffold
While direct FBDD data for this compound is not yet widely published, numerous studies highlight the successful application of other oxetane-containing fragments. For instance, an indazole-based fragment was optimized into a potent AXL kinase inhibitor by incorporating an oxetane moiety, resulting in a significant increase in potency (IC50 from 28.4 µM to 320 nM).[2] In another example, replacement of a hydroxymethyl group with an oxetane in a PHGDH inhibitor led to comparable or improved activity.[2] These examples underscore the potential of the oxetane scaffold to enhance the properties of fragment hits.
Future Directions
The application of this compound in FBDD is a promising area of research. Its unique structural and physicochemical properties make it an attractive starting point for the discovery of novel therapeutics against a wide range of targets. As more screening campaigns incorporate this and similar 3D fragments, we anticipate a wealth of data demonstrating its utility in generating high-quality lead compounds. The development of novel synthetic methodologies to further diversify this scaffold will also be crucial in expanding its application in drug discovery.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes
Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,3-disubstituted oxetanes, offering potential causes and solutions.
1. Low or No Yield of the Desired Oxetane
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization (Williamson Etherification) | • Optimize Base and Solvent: For cyclization of 1,3-diols via monotosylation, strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) in an aprotic solvent such as THF can be effective.[1] • One-Pot Procedure: Consider a one-pot synthesis from the diol, involving an Appel reaction to form the primary iodide followed by treatment with a base.[1] • Leaving Group: Ensure a good leaving group (e.g., tosylate, mesylate, or halide) is used on the primary alcohol. |
| Competing Elimination Reaction (Grob Fragmentation) | • During base-mediated cyclization of a 1,3-diol derivative, a competing Grob fragmentation can occur.[2] • Control Reaction Temperature: Lowering the reaction temperature may favor the desired intramolecular substitution over elimination. |
| Low Yield in Paternò-Büchi Reaction | • Photochemical Coupling of Carbonyl: The photochemical coupling of the carbonyl compound to form a pinacol derivative can be a competitive reaction, leading to low quantum yields.[3] • Optimize Light Source and Photosensitizer: For visible-light-mediated reactions, ensure the appropriate photosensitizer (e.g., cationic iridium complex) and light source (e.g., blue LEDs) are used.[4] • Reactant Concentration: Adjust the concentration of the alkene and carbonyl compound to favor the intermolecular cycloaddition. |
| Reactant Decomposition | • Substrate Stability: Some starting materials may be unstable under the reaction conditions. Assess the stability of your diol, carbonyl, or alkene. |
2. Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Ring-Opening of the Oxetane Product | • Acidic Conditions: Oxetane rings are susceptible to ring-opening under acidic conditions.[5][6][7][8][9] Avoid acidic workups or purification conditions if possible. Buffer the reaction mixture if acid is generated. • Harsh Reaction Conditions: High temperatures can also promote ring-opening.[5][7] It is often recommended to introduce the oxetane motif in the later stages of a synthetic sequence to avoid harsh conditions.[5][6][7] |
| Polymerization | • This can occur under strongly acidic or Lewis acidic conditions. Ensure thorough quenching of any acidic reagents. |
| Formation of Dimerization Products | • In photochemical reactions, radical dimerization of the starting materials can occur.[2][4] Adjusting reactant concentrations and catalyst loading may minimize this. |
3. Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Starting Material and Product | • Chromatography Optimization: Screen different solvent systems for flash column chromatography. Consider using a less polar or more polar solvent system to improve separation. • Alternative Purification: Explore other purification techniques such as distillation (if the product is volatile and thermally stable) or crystallization. |
| Product Instability on Silica Gel | • Deactivated Silica: The acidic nature of standard silica gel can cause degradation of the oxetane. Use deactivated (neutral) silica gel or alumina for chromatography. • Rapid Purification: Minimize the time the product is in contact with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,3-disubstituted oxetanes?
A1: The most prevalent methods include:
-
Williamson Etherification: This is a widely used intramolecular cyclization of a 1,3-diol derivative.[2] The diol is typically monoprotected or selectively activated at the primary hydroxyl group, which is then displaced by the tertiary hydroxyl group under basic conditions.[1]
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form the oxetane ring in a single step.[3][4][10]
-
From Oxetan-3-one: Commercially available oxetan-3-one can serve as a versatile starting material for the synthesis of various 3,3-disubstituted oxetanes through reactions like nucleophilic additions.[1][6][9]
Q2: Why is the Williamson etherification a challenge for synthesizing 3,3-disubstituted oxetanes?
A2: The main challenge is a competing elimination reaction known as Grob fragmentation.[2] This side reaction can be promoted by the same basic conditions required for the desired intramolecular cyclization, leading to lower yields of the oxetane.
Q3: Are 3,3-disubstituted oxetanes stable?
A3: 3,3-Disubstituted oxetanes are generally more stable than other substituted oxetanes. The substituents at the 3-position can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thus reducing the likelihood of ring-opening.[6][11] However, they can still be susceptible to ring-opening under strong acidic conditions or high temperatures.[5][7]
Q4: I am having trouble with the Paternò-Büchi reaction. What are some key parameters to consider?
A4: Key parameters for a successful Paternò-Büchi reaction include:
-
Choice of Carbonyl and Alkene: The reaction works best with electron-rich alkenes.[12]
-
Excitation Method: This can be direct irradiation or the use of a photosensitizer. Recent methods have utilized visible light and iridium-based photosensitizers.[4]
-
Stereoselectivity: The reaction can have issues with stereoselectivity due to steric and electronic factors.[12] Careful selection of substrates and conditions is necessary to control the stereochemical outcome.
Q5: Can I synthesize oxetanes with functional groups like amines or carboxylic acids at the 3-position?
A5: Yes, it is possible. Syntheses of 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid residues have been reported.[1][12] However, the synthesis of certain derivatives can be challenging. For instance, the synthesis of 2-(3-fluorooxetan-3-yl)acetic acid has been reported to be difficult due to competing elimination and re-cyclization reactions.[13]
Experimental Protocols
Protocol 1: General Procedure for Williamson Etherification of a 1,3-Diol
This protocol is based on the base-mediated cyclization of a monotosylated 1,3-diol.
-
Monotosylation: To a solution of the 1,3-diol in pyridine or dichloromethane at 0 °C, add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting diol is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude monotosylate in a dry, aprotic solvent such as THF.
-
Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) at room temperature.
-
Reaction Completion: Stir the mixture until TLC analysis indicates the disappearance of the tosylate.
-
Final Workup and Purification: Quench the reaction carefully with water and extract the oxetane product. Purify by flash column chromatography on neutral silica gel.
Protocol 2: Visible-Light-Mediated Paternò-Büchi Reaction
This protocol is a general representation of modern Paternò-Büchi reactions.
-
Reactant Preparation: In a reaction vessel, combine the α-ketoester, the alkene (typically in excess), and a catalytic amount of an iridium photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆).
-
Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile) and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the resulting oxetane by flash column chromatography.
Quantitative Data Summary
| Synthetic Method | Substrate Scope | Typical Yields | Key Reagents/Conditions | Reference |
| Williamson Etherification (from diols) | Aryl, allyl, alkyl, and halide substituents at the 3-position | 59-87% | Tosylation, base-mediated cyclization (e.g., BuLi) | [1] |
| One-Pot Synthesis (from diols) | Not specified | 78-82% | Appel reaction (I₂, PPh₃, pyridine), followed by base | [1] |
| Cyclodehydration of 1,3-diols | Enantioenriched oxetanes | High | KOtBu in THF for both monotosylation and cyclization | [1] |
| Visible-Light Paternò-Büchi Reaction | Electron-rich and -poor aryl α-ketoesters; various alkenes | High | Iridium photosensitizer, blue light irradiation | [4] |
| Decarboxylative Alkylation | 3-Aryloxetan-3-carboxylic acids and activated alkenes | Moderate | Iridium photocatalyst | [2][4] |
Visualized Workflows and Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability of 3-(Aminomethyl)oxetan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Aminomethyl)oxetan-3-ol, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is susceptible to degradation under acidic conditions. The strained oxetane ring is prone to acid-catalyzed ring-opening.[1][2][3][4][5] The presence of an internal amine and a tertiary alcohol functional group can influence the reaction rate and pathway. Generally, the stability of oxetanes decreases in the presence of strong acids.[6]
Q2: What is the predicted primary degradation pathway for this compound in an acidic medium?
A2: Under acidic conditions, the primary degradation pathway is predicted to be an acid-catalyzed intramolecular ring-opening reaction. The protonation of the oxetane oxygen is the initial step, followed by a nucleophilic attack from the primary amine. This is expected to lead to the formation of a six-membered piperazine ring structure, specifically 2-(hydroxymethyl)piperazin-2-ol.
Q3: What are the potential secondary degradation products?
A3: Secondary degradation could involve the diol formed from the ring-opening reaction undergoing further reactions, such as dehydration, especially under forcing conditions like high temperatures.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.[7][8][9][10]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Degradation Upon Dissolving the Sample in Acidic Solution
| Possible Cause | Troubleshooting Step |
| Highly Labile Compound | The specific acidic conditions (e.g., high acid concentration, high temperature) may be too harsh for this compound. |
| * Action: Start with milder acidic conditions (e.g., lower acid concentration, lower temperature) and gradually increase the stress to achieve the desired level of degradation (typically 5-20%).[1][2][11] | |
| Reactive Solvent | The solvent used to dissolve the compound before adding the acid might be participating in the reaction. |
| * Action: Use a non-reactive, aqueous-based solvent system if possible. If an organic co-solvent is necessary for solubility, choose an inert one like acetonitrile. |
Issue 2: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficient Stress | The concentration of the acid or the temperature may be too low to induce degradation within the experimental timeframe. |
| * Action: Gradually increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or the temperature (e.g., from room temperature to 40°C, then 60°C).[2][11] | |
| Poor Solubility | If the compound is not fully dissolved, it may not be adequately exposed to the stressor in the solution. |
| * Action: Ensure complete dissolution of the sample. If solubility in the acidic medium is an issue, consider using a co-solvent like acetonitrile, but be mindful of its potential to influence the reaction. |
Issue 3: Multiple, Unidentifiable Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Secondary Degradation | The initial degradation product may be unstable under the stress conditions and is degrading further into multiple other products. |
| * Action: Analyze samples at earlier time points to identify the primary degradation product before it undergoes further reactions. | |
| Complex Reaction Mixture | The degradation may be proceeding through multiple pathways simultaneously. |
| * Action: Use LC-MS/MS to obtain mass fragmentation data for each peak to aid in structural elucidation and to propose different degradation pathways. | |
| Method Selectivity | The HPLC method may not be adequately resolving all the components. |
| * Action: Optimize the HPLC method by adjusting the mobile phase composition, gradient, pH, and column type to achieve better separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions and to generate its degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.
-
Maintain the flasks at room temperature (25°C) and at an elevated temperature (e.g., 60°C).
-
Prepare a control sample by diluting the stock solution with water.
-
-
Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Instrument | HPLC with UV-Vis or Mass Spectrometry Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or MS detection) |
Note: This is a starting point, and method optimization will be necessary based on the observed chromatograms from the forced degradation samples.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Room Temp (25°C) | 48 hours | Minor degradation |
| 1 M HCl | 60°C | 24 hours | Significant degradation | |
| Control | Water | 60°C | 48 hours | No significant degradation |
Table 2: Hypothetical HPLC Data for Acid Degradation at 60°C with 1 M HCl
| Time (hours) | This compound Peak Area (%) | Degradation Product 1 Peak Area (%) |
| 0 | 100 | 0 |
| 2 | 85 | 15 |
| 4 | 72 | 28 |
| 8 | 55 | 45 |
| 24 | 15 | 85 |
Visualizations
Caption: Predicted acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for the forced degradation study.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Orthogonal Protecting Group Strategy for 3-(Aminomethyl)oxetan-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the orthogonal protecting group strategy for the selective functionalization of 3-(Aminomethyl)oxetan-3-ol. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy and why is it necessary for this compound?
An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[1][2][3] For a bifunctional molecule like this compound, which contains both a primary amine and a tertiary alcohol, this strategy is crucial for achieving selective modification of one functional group while the other remains masked. For instance, you can modify the amine while the alcohol is protected, and vice-versa.
Q2: Which protecting groups are recommended for an orthogonal strategy with this compound?
A common and effective orthogonal pairing is the use of a tert-butyloxycarbonyl (Boc) group for the primary amine and a tert-butyldimethylsilyl (TBDMS) ether for the tertiary alcohol. The Boc group is stable under basic conditions and during silylation but is readily cleaved with acid.[4][5] Conversely, the TBDMS group is stable to the basic conditions often used for Boc protection and is typically removed with a fluoride source, leaving the Boc group intact.[6][7]
Q3: In what order should I protect the functional groups of this compound?
Due to the higher nucleophilicity of the primary amine compared to the sterically hindered tertiary alcohol, it is generally advisable to protect the amine first with the Boc group. This prevents the amine from reacting with the silylating agent in the subsequent step.
Q4: Can I protect the hydroxyl group first?
While possible, protecting the tertiary alcohol first can be more challenging due to steric hindrance.[8] Attempting to silylate the alcohol in the presence of the free amine may lead to undesired silylation of the amine or require the use of a large excess of the silylating agent. Therefore, protecting the more reactive amine group first is the more conventional and often more efficient route.
Troubleshooting Guides
Issue 1: Incomplete N-Boc Protection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
Isolation of the desired N-Boc protected product gives a low yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure at least 1.1 to 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) are used. For small-scale reactions, a slight excess can help drive the reaction to completion.[2] |
| Inadequate Base | Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents) to neutralize the acid byproduct. For aqueous conditions, a base like sodium bicarbonate can be effective.[9][10] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. A solvent system like 1:1 THF/water or dioxane/water can improve solubility.[9] |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating to 40 °C may be necessary for complete conversion, especially if the amine is part of a larger, more complex molecule.[10] |
Issue 2: Unwanted Di-Boc Protection
Symptoms:
-
Mass spectrometry analysis indicates a product with a mass corresponding to the addition of two Boc groups.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Boc₂O | Use a stoichiometric amount of Boc₂O (1.0 to 1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to avoid over-reaction.[9] |
| Prolonged Reaction Time | Once the starting material is consumed, as indicated by monitoring, proceed with the workup to prevent the formation of byproducts. |
Issue 3: Low Yield During O-TBDMS Protection
Symptoms:
-
Significant amount of N-Boc-3-(aminomethyl)oxetan-3-ol remains after the silylation reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The tertiary alcohol is sterically hindered. Use a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) in place of TBDMS-Cl. Use a non-nucleophilic hindered base such as 2,6-lutidine.[7] |
| Insufficient Reagent | Use a slight excess of the silylating agent (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents). |
| Reaction Conditions | Ensure the reaction is carried out under strictly anhydrous conditions, as silylating agents are sensitive to moisture. The use of an inert atmosphere (nitrogen or argon) is recommended. |
Issue 4: Unintended Deprotection During a Reaction Step
Symptoms:
-
Loss of either the Boc or TBDMS group during a subsequent synthetic transformation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic Conditions | The Boc group is labile to strong acids.[5] If acidic conditions are required, consider a more acid-stable amine protecting group like Cbz. The TBDMS group can also be cleaved by strong acids, though it is generally more stable than the Boc group.[7] |
| Basic Conditions | The TBDMS group is generally stable to bases, but can be cleaved under strongly basic conditions. The Boc group is stable to most basic conditions.[4] |
| Fluoride Source | The TBDMS group is highly sensitive to fluoride ions (e.g., from TBAF, HF). Avoid any reagents that can generate fluoride ions if the TBDMS group needs to remain intact.[6] |
Experimental Protocols
Note: The following protocols are representative and may require optimization based on the specific substrate and reaction scale.
Protocol 1: N-Boc Protection of this compound
Reaction:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
| (Boc)₂O | 1.1 equivalents |
| TEA | 1.2 equivalents |
Protocol 2: O-TBDMS Protection of N-Boc-3-(aminomethyl)oxetan-3-ol
Reaction:
Materials:
-
N-Boc-3-(aminomethyl)oxetan-3-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-3-(aminomethyl)oxetan-3-ol (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[11]
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 12-16 hours |
| TBDMS-Cl | 1.2 equivalents |
| Imidazole | 2.5 equivalents |
Protocol 3: Selective Deprotection of the Boc Group
Reaction:
Materials:
-
N-Boc-O-TBDMS-3-(aminomethyl)oxetan-3-ol
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the doubly protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (e.g., 5-10 eq) at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected amine.
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 1-3 hours |
| Acid | Excess |
Protocol 4: Selective Deprotection of the TBDMS Group
Reaction:
Materials:
-
N-Boc-O-TBDMS-3-(aminomethyl)oxetan-3-ol
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the doubly protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 1-2 hours |
| TBAF | 1.1 equivalents |
Visualizations
Caption: Orthogonal protection and deprotection strategy for this compound.
Caption: General experimental workflow for selective functionalization.
Caption: Troubleshooting decision tree for protection/deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Oxetane Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar oxetane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar oxetane derivatives?
A1: The primary challenges stem from their high polarity, which can lead to issues such as poor retention in reversed-phase chromatography, peak tailing in HPLC, and difficulties in crystallization due to high solubility in polar solvents.[1][2] These compounds often possess multiple hydrogen bond donors and acceptors, contributing to strong interactions with polar stationary phases and solvents.[2][3]
Q2: Which chromatographic techniques are most suitable for purifying polar oxetane derivatives?
A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the derivative:
-
Flash Column Chromatography on Silica Gel: This is a very common and effective method for the purification of many oxetane derivatives.[3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[2]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar oxetanes by using polar-endcapped columns or specific ion-pairing agents to enhance retention.[2]
-
Ion-Exchange Chromatography (IEC): This technique is effective for oxetane derivatives that are ionizable, separating them based on their net charge.[2][6]
Q3: How can I overcome poor retention of my polar oxetane derivative in reversed-phase HPLC?
A3: To improve retention in reversed-phase HPLC, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[2]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention.[2]
-
Employ Ion-Pairing Reagents: For ionizable oxetane derivatives, adding an ion-pairing reagent to the mobile phase can significantly improve retention.
-
Consider HILIC: For very polar compounds, switching to HILIC is often the most effective solution.[2]
Q4: My oxetane derivative "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[7] To address this:
-
Add more solvent: This can lower the saturation temperature.
-
Lower the crystallization temperature: Try cooling the solution more slowly or to a lower temperature.
-
Change the solvent or use a solvent/anti-solvent system: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Adding it dropwise to the solution can induce crystallization.[2]
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar oxetane derivatives using various techniques.
Issue 1: Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound runs at the solvent front (low Rf) | Solvent system is too non-polar. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound is streaking or tailing on the TLC plate and column | Compound is interacting too strongly with the silica gel. Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[1] |
| Poor separation of the desired compound from impurities | Solvent system does not provide adequate resolution. | Try a different solvent system. A good starting point is a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[1] |
| Low recovery of the compound from the column | Compound is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of a polar solvent like methanol or triethylamine.[1] |
Issue 2: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent | The solvent is not suitable for your compound. | Choose a different solvent. Remember the principle of "like dissolves like"; polar compounds dissolve better in polar solvents. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the cold solvent. | Evaporate some of the solvent to concentrate the solution.[2] Try a different solvent or a mixed solvent system. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[2] |
| Colored impurities are present in the crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper. | Cool the solution in an ice bath to further decrease solubility.[2] Use a finer porosity filter paper or a different filtration technique.[2] |
Quantitative Data Summary
The following table summarizes reported yields for the purification of various oxetane derivatives.
| Oxetane Derivative | Purification Method | Eluent/Solvent System | Yield | Reference |
| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | Column Chromatography | 40% EtOAc:n-hexane | 70% | [3] |
| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | Column Chromatography | 30% EtOAc:n-hexane | 60% | [3] |
| Spiro-oxetane 3a | Chromatographic Purification | Not specified | 74% | [5] |
| Oxetane 3z | Chromatographic Purification | Not specified | 44% | [8] |
| 6-bromo-1-(oxetan-3-yl)-1H-indole | Flash Column Chromatography | Et2O/hexanes 20:80 to 30:70 | 86% | [9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Oxetane Derivative
This protocol describes a general procedure for the purification of a polar oxetane derivative using flash column chromatography on silica gel.
1. Preparation of the Column: a. Select an appropriately sized column based on the amount of crude material. b. Dry pack the column with silica gel. c. Wet the column with the initial, least polar eluent.
2. Sample Loading: a. Dissolve the crude oxetane derivative in a minimal amount of a suitable solvent (ideally the eluent). b. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
3. Elution: a. Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). b. Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. c. Monitor the elution using Thin Layer Chromatography (TLC).
4. Fraction Collection and Analysis: a. Collect fractions as the solvent elutes from the column. b. Analyze the fractions by TLC to identify those containing the pure product.
5. Post-Purification: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified compound under high vacuum.[10]
Protocol 2: Recrystallization of a Polar Oxetane Derivative
This protocol outlines a general procedure for the purification of a solid polar oxetane derivative by recrystallization.
1. Solvent Selection: a. Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not when cold.[7]
2. Dissolution: a. Place the crude oxetane derivative in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2] b. Perform a hot gravity filtration to remove the charcoal.[2]
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature.[2] b. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
5. Isolation and Washing: a. Collect the crystals by vacuum filtration.[2] b. Wash the crystals with a small amount of the cold crystallization solvent.[2]
6. Drying: a. Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Oxetane-Containing Molecules
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxetanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing oxetane-containing molecules and prevent undesired ring-opening side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxetane ring-opening during synthesis?
A1: The high ring strain of the four-membered oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to cleavage under various conditions.[1][2] The most common causes of unintentional ring-opening are:
-
Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[2][3][4][5][6][7][8] Strong acids are particularly effective at promoting this side reaction.[7]
-
Nucleophilic Attack: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its opening.[3][4][9] This is especially prevalent when the ring is activated by an acid.
-
Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for ring-opening, particularly in the presence of other reactive species.[3][8]
-
Incompatible Protecting Group Strategies: The conditions required for the deprotection of certain protecting groups on the molecule can be harsh enough to cause the oxetane ring to open.[10]
Q2: How can I choose the right protecting group to avoid ring-opening?
A2: Selecting a protecting group that can be removed under mild conditions is crucial for preserving the oxetane core.[11] An orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of others, is highly recommended.[10]
-
For Hydroxyl Groups:
-
Base-Stable Protection: Silyl ethers (e.g., TBDMS) and benzyl (Bn) ethers are robust choices when subsequent reactions are performed under basic conditions.[10]
-
Acid-Labile Protection: Acetals like tetrahydropyranyl (THP) should be used with caution, as their removal requires carefully controlled acidic conditions to prevent oxetane ring opening.[10]
-
-
For Carbonyl Groups (on 3-oxetanone):
-
Acetal/Ketal Protection: Cyclic acetals are commonly used as they are stable under basic and nucleophilic conditions.[10] Their removal, however, requires acidic conditions, which must be optimized to be mild enough to not affect the oxetane ring.
-
Q3: What general strategies can I employ to minimize the risk of ring-opening?
A3: Beyond protecting group selection, several general strategies can be implemented:
-
Maintain Mildly Basic or Neutral Conditions: Whenever possible, perform reactions under neutral or slightly basic conditions to avoid acid-catalyzed ring-opening.[1]
-
Low Reaction Temperatures: Running reactions at lower temperatures can help prevent undesired side reactions, including ring-opening.[3]
-
Careful Reagent Selection: Avoid strong Lewis acids and Brønsted acids if they are not essential for the desired transformation.[7][12] If an acid is required, consider using a weaker or sterically hindered one.
-
Optimize Reaction Times: Prolonged reaction times, even under seemingly mild conditions, can lead to product degradation and ring-opening. Monitor your reactions closely (e.g., by TLC or LC-MS) to determine the optimal endpoint.
Troubleshooting Guides
Scenario 1: Oxetane Ring-Opening During Acidic Deprotection
Problem: You are attempting to remove an acid-labile protecting group (e.g., a silyl ether or an acetal), but you are observing significant formation of a ring-opened byproduct.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting acidic deprotection.
Detailed Methodologies:
-
Method 1: Milder Acidic Conditions. Instead of strong acids like HCl or TFA, consider using weaker acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.
Reagent Typical Conditions Comments TBAF THF, 0 °C to rt For silyl ethers. Generally mild and selective. HF-Pyridine THF, 0 °C For silyl ethers. Can be more effective than TBAF for stubborn cases. PPTS CH2Cl2/MeOH, rt For acetals and THP ethers. Mildly acidic. Acetic Acid THF/H2O, rt For silyl ethers and some acetals. -
Experimental Protocol: TBAF Deprotection of a TBDMS-Protected Hydroxyoxetane [10]
-
Dissolve the TBDMS-protected oxetane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, as a 1M solution in THF) dropwise at 0 °C.
-
Stir the mixture at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Scenario 2: Unwanted Ring-Opening During Williamson Etherification for Oxetane Synthesis
Problem: You are attempting an intramolecular Williamson etherification to form the oxetane ring, but you are getting low yields and observing byproducts consistent with ring-opening or elimination.
Potential Causes and Solutions:
| Cause | Solution |
| Base is too strong/hindered | Use a milder, less-hindered base like potassium carbonate or sodium hydride.[3] |
| High reaction temperature | Run the reaction at a lower temperature for a longer period. |
| Poor leaving group | Use a better leaving group such as tosylate (Ts) or mesylate (Ms).[3] |
| Competing elimination | Optimize the geometry of the substrate to favor intramolecular cyclization over elimination. |
Reaction Pathway and Side Reactions:
Caption: Pathways in Williamson etherification for oxetane synthesis.
-
Experimental Protocol: Base-Mediated Cyclization to Form a 3,3-Disubstituted Oxetane [3]
-
To a solution of the diol precursor (1.0 eq) in an appropriate solvent (e.g., THF or DMF), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add a solution of the tosyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield the desired oxetane.
-
Scenario 3: Ring Cleavage During Nucleophilic Addition to 3-Oxetanone
Problem: When reacting 3-oxetanone with a strong nucleophile (e.g., an organometallic reagent), you are isolating a ring-opened product instead of the expected 3-substituted-3-hydroxyoxetane.
Mechanism of Ring Opening:
Caption: Reaction pathways for nucleophilic addition to 3-oxetanone.
Preventative Measures:
-
Control the Temperature: Perform the nucleophilic addition at a low temperature (e.g., -78 °C) to minimize the rate of the subsequent ring-opening.
-
Careful Workup: Quench the reaction at low temperature with a mild proton source (e.g., saturated aqueous NH4Cl) instead of a strong acid. This will protonate the intermediate alkoxide to the desired alcohol without promoting ring cleavage.[9]
-
Use of Lewis Acids: If a Lewis acid is used to activate the carbonyl group, choose one that is less likely to strongly coordinate to the oxetane oxygen and promote ring-opening. Consider using a milder Lewis acid or a catalytic amount.
Quantitative Data on Lewis Acid Mediated Ring Opening:
The choice of Lewis acid can significantly impact the outcome of reactions involving oxetanes. Some "superacidic" Lewis acids are particularly effective at promoting ring-opening.
| Lewis Acid | Typical Application | Potential for Ring-Opening |
| BF3·OEt2 | Carbonyl activation, ring-opening | High |
| Al(C6F5)3 | Catalytic regioselective ring-opening | Very High[12][13] |
| In(OTf)3 | Catalyzes tandem ring-opening/cyclization | High[5] |
| ZnI2 | Used with TMSCN for ring-opening | High[3] |
This data underscores the importance of avoiding strong Lewis acids when the goal is to preserve the oxetane ring.
By understanding the factors that lead to oxetane ring-opening and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors involving this valuable heterocyclic motif.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ddd.uab.cat [ddd.uab.cat]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions Involving 3-(Aminomethyl)oxetan-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)oxetan-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound is a bifunctional molecule containing both a primary amine and a tertiary alcohol. This presents several challenges:
-
Competing Reactivity: The primary amine is a potent nucleophile, but the tertiary alcohol can also react with highly reactive electrophiles or under certain catalytic conditions.
-
Protecting Group Strategy: Due to the two reactive sites, a protecting group strategy is often necessary to ensure selective reaction at the amine.[1][2] The choice of protecting group is critical to avoid unwanted side reactions and ensure easy removal without compromising the oxetane ring.
-
Oxetane Ring Stability: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures.[3][4][5]
-
Purification: The polarity of both the starting material and the desired product can make chromatographic purification challenging.
Q2: Do I need to protect the tertiary alcohol on the oxetane ring?
A2: For most standard amide couplings and reductive aminations, the tertiary alcohol is significantly less reactive than the primary amine, and protection is often not required. However, if you are using highly reactive reagents (e.g., acyl chlorides without a non-nucleophilic base) or harsh conditions, protection of the alcohol (e.g., as a silyl ether) might be necessary to prevent side reactions.[6]
Q3: What are the most common coupling reactions performed with this compound?
A3: The most common reactions involve the primary amine functionality. These include:
-
Amide Bond Formation: Coupling with a carboxylic acid to form an amide is the most frequent application, widely used in medicinal chemistry.[7]
-
Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine is another key transformation.[8][9]
Troubleshooting Guide: Amide Coupling Reactions
Q4: I am getting a low yield in my amide coupling reaction. What are the possible causes and solutions?
A4: Low yields are a common issue. Consider the following factors:
-
Cause 1: Inefficient Carboxylic Acid Activation. Standard coupling reagents may not be efficient enough, especially for sterically hindered or electron-deficient partners.
-
Cause 2: Poor Solubility. If reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent in which all components are soluble. Polar aprotic solvents like DMF or NMP are common choices. Gentle heating may improve solubility, but monitor for potential degradation or oxetane ring-opening.[3]
-
-
Cause 3: Side Reactions. The formation of byproducts consumes starting material and complicates purification.
-
Solution: Use a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge the acid formed during the reaction without competing with the amine. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive (if required) | Typical Solvent(s) | Key Advantages | Potential Issues |
| EDC | HOBt or HOAt | DMF, DCM | Water-soluble byproducts, easy workup. | Can lead to racemization; may be sluggish for difficult couplings.[11] |
| DCC | HOBt or DMAP | DCM, THF | Potent activator. | Dicyclohexylurea (DCU) byproduct is poorly soluble and hard to remove. |
| HATU / HBTU | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction times, low racemization.[7] | More expensive; byproducts can complicate purification. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, MeCN | High yields, low epimerization. | Requires careful handling. |
| COMU | DIPEA | DMF | Very rapid and efficient, even for hindered substrates.[10] | Higher cost. |
Q5: I am observing an unexpected side product. How can I identify and prevent it?
A5: The structure of this compound suggests several potential side products.
-
Side Product 1: O-Acylation. The tertiary alcohol reacts with the activated carboxylic acid.
-
Identification: Look for a mass corresponding to a di-acylated product (+2x mass of the acyl group).
-
Prevention: Avoid highly reactive acyl chlorides. Use standard coupling reagents (e.g., EDC/HOBt, HATU) which are less likely to react with the sterically hindered tertiary alcohol. Run the reaction at a lower temperature (0 °C to room temperature).
-
-
Side Product 2: Ring-Opened Product. The oxetane ring opens, typically under acidic conditions.
-
Identification: Mass spectrometry will show an isomer of the desired product. ¹H NMR may show the disappearance of the characteristic oxetane protons and the appearance of new signals corresponding to a diol.
-
Prevention: Maintain neutral or slightly basic pH throughout the reaction and workup. Avoid strong acids. If acidic conditions are necessary for deprotection, use milder acids (e.g., TFA in DCM) and keep reaction times short and temperatures low.[4]
-
-
Side Product 3: Racemization of Chiral Carboxylic Acids.
-
Identification: Chiral HPLC or NMR with a chiral shift reagent.
-
Prevention: Use additives known to suppress racemization, such as HOBt or HOAt. Reagents like COMU and DEPBT are also known for low levels of epimerization.[10]
-
Troubleshooting Guide: Reductive Amination
Q6: My reductive amination is incomplete or shows low conversion. What should I try?
A6: Incomplete conversion is often related to imine/iminium ion formation or the reduction step.
-
Cause 1: Inefficient Imine Formation. The equilibrium between the amine/carbonyl and the imine may not favor the imine.
-
Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium. A catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[12]
-
-
Cause 2: Reducing Agent Reactivity. The chosen reducing agent may not be suitable for the substrate or conditions.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Optimal pH | Key Advantages | Potential Issues |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | 4-6 | Selective for imines/iminiums; tolerant of many functional groups; non-toxic.[13] | Can be slow for hindered substrates. |
| NaBH₃CN | MeOH, EtOH | 3-6 | Highly selective for imines/iminiums.[8] | Highly toxic (releases HCN at low pH); requires careful handling. |
| H₂ / Catalyst (Pd/C, PtO₂) | MeOH, EtOH | Neutral | "Green" byproducts; effective for simple substrates. | Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups). |
| Borane Complexes (e.g., Pyridine Borane) | EtOH, AcOH | Acidic | Effective for a wide range of substrates. | Can be less selective. |
Q7: I am getting over-alkylation, resulting in a tertiary amine byproduct. How do I prevent this?
A7: This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde/ketone.
-
Solution 1: Control Stoichiometry. Use a slight excess of the amine (this compound) relative to the carbonyl compound (typically 1.1 to 1.2 equivalents).
-
Solution 2: Slow Addition. Add the reducing agent slowly to the pre-formed imine mixture. This keeps the concentration of the secondary amine product low at any given time, minimizing its chance to react further.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination using STAB
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE) or THF (0.1 M).
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by LC-MS or TLC. Reactions are typically complete in 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Workflow and Troubleshooting Guides
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. youtube.com [youtube.com]
- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
troubleshooting scalability issues for 3-(Aminomethyl)oxetan-3-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3-(Aminomethyl)oxetan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the production of this compound revolve around the inherent strain of the oxetane ring and the reactivity of the functional groups. Key issues include:
-
Low Yields: Difficulty in achieving high conversion rates during the cyclization step to form the oxetane ring.
-
Impurity Formation: Formation of byproducts due to ring-opening reactions, especially under harsh conditions.[1][2]
-
Reaction Control: Exothermic reactions can be difficult to manage at a larger scale, potentially leading to side reactions.
-
Purification Challenges: Separation of the final product from starting materials and byproducts can be complex.
Q2: Why is the oxetane ring prone to opening, and how can this be mitigated during scale-up?
A2: The four-membered oxetane ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or at high temperatures.[1][2] The presence of an internal nucleophile, such as the amine or alcohol group in this compound and its precursors, can also facilitate ring-opening.[1][2]
To mitigate this:
-
Maintain Neutral or Basic pH: Avoid acidic conditions wherever possible in the synthetic route. Basic hydrolysis of esters, for example, is preferable to acidic hydrolysis.
-
Temperature Control: Carefully control the reaction temperature to avoid providing the energy required for ring-opening side reactions.
-
Choice of Reagents: Utilize mild and selective reagents that are less likely to induce ring-opening.
Q3: Are there specific synthetic steps that are particularly problematic for scalability?
A3: The intramolecular cyclization to form the oxetane ring is often the most challenging step to scale up.[3] This is due to the slower kinetics of forming a four-membered ring compared to five- or six-membered rings.[3] Achieving high yields requires careful optimization of reaction conditions, including the choice of base and solvent, and often necessitates high dilution to favor intramolecular over intermolecular reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield during oxetane ring formation | 1. Inefficient intramolecular cyclization. 2. Competing intermolecular side reactions. 3. Ring-opening of the desired product under reaction conditions.[1][2] | 1. Optimize base and solvent combination. Strong, non-nucleophilic bases are often preferred. 2. Employ high-dilution conditions to favor the intramolecular reaction. 3. Ensure strict temperature control and maintain a non-acidic environment. |
| Formation of polymeric byproducts | Predominance of intermolecular reactions over intramolecular cyclization. | Decrease the concentration of the reaction mixture. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Presence of diol impurities | Ring-opening of the oxetane precursor or product. | Re-evaluate the pH and temperature of all synthetic and work-up steps. Ensure all reagents and solvents are free of acidic impurities. |
| Difficulties in product isolation and purification | The high polarity and water solubility of this compound can complicate extraction and chromatography. | Utilize ion-exchange chromatography for purification. Consider derivatization to a less polar, more easily purifiable intermediate, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Henry Reaction and Reduction
This protocol is based on the general principle of forming the carbon-nitrogen bond prior to the final reduction.
Step 1: Henry Reaction of Oxetan-3-one with Nitromethane
-
To a solution of oxetan-3-one in a suitable solvent (e.g., methanol), add nitromethane.
-
Cool the mixture to 0°C and slowly add a base (e.g., sodium hydroxide solution) while maintaining the temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Purify the resulting 3-(nitromethyl)oxetan-3-ol by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the 3-(nitromethyl)oxetan-3-ol in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst, such as Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere at a controlled pressure and temperature.
-
Monitor the reaction until the starting material is fully consumed.
-
Filter off the catalyst and concentrate the solvent to obtain crude this compound.
-
Purify the final product, for example, by crystallization or chromatography.
Visualizations
Troubleshooting Logic for Low Yield in Oxetane Formation
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
References
analytical methods for detecting impurities in 3-(Aminomethyl)oxetan-3-ol
Welcome to the technical support center for the analytical characterization of 3-(Aminomethyl)oxetan-3-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be categorized into three main types:
-
Organic Impurities: These are the most prevalent and can include starting materials, by-products from unintended reactions, intermediates that were not fully consumed, and degradation products formed during synthesis or storage.[1]
-
Inorganic Impurities: These may originate from the manufacturing process and include reagents, catalysts (e.g., palladium), heavy metals, and inorganic salts.[1]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]
Q2: How are these impurities typically introduced?
A2: Impurities can be introduced at various stages of the manufacturing and storage process. Common sources include:
-
Synthesis Route: The specific chemical pathway used to produce this compound heavily influences the impurity profile.
-
Incomplete Reactions: Unreacted starting materials and intermediates can carry through to the final product if purification steps are inadequate.[1]
-
Side Reactions: Competing or consecutive reactions can generate by-products that are structurally similar to the main compound.
-
Degradation: The final product can degrade over time due to exposure to light, heat, humidity, or oxygen, forming degradation products.[1]
-
Environmental Factors: Contamination from the manufacturing environment, such as dust or particles from machinery, can introduce impurities.[1]
Q3: What are the primary analytical techniques for impurity detection and quantification?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating, detecting, and quantifying organic impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and can also be used for quantification.[4]
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Organic Impurities
This protocol provides a general method for the analysis of non-volatile organic impurities in this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-25 min: 5% to 70% B25-30 min: 70% to 95% B30-35 min: Hold at 95% B35-40 min: 95% to 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm and 220 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.[1]
Protocol 2: GC-MS Method for Analysis of Volatile Impurities
This protocol is designed for the detection and identification of residual solvents and other volatile impurities.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) |
| Carrier Gas | Helium, with a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutesRamp: 10°C/min to 280°CHold: 5 minutes at 280°C |
| Injector | Splitless mode, temperature 250°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Range | 35-500 amu |
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of approximately 5 mg/mL.[1]
Protocol 3: NMR Spectroscopy for Structural Elucidation of Isolated Impurities
This protocol outlines the steps for characterizing the structure of an unknown impurity after isolation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dry the fraction completely to remove mobile phase solvents.
-
Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[1]
Experiments:
-
1D NMR: Acquire standard ¹H and ¹³C spectra to observe proton and carbon environments.
-
2D NMR: Perform experiments such as COSY, HSQC, and HMBC to establish connectivity and elucidate the complete structure of the impurity.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Causes | Suggested Solutions |
| Peak Tailing | - Column degradation or contamination.- Inappropriate mobile phase pH for the amine group.- Secondary interactions with active sites on the silica packing. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts.[1] |
| Ghost Peaks | - Contamination in the injector or sample loop.- Impurities in the mobile phase or diluent.- Carryover from a previous injection. | - Flush the injector and sample loop.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Run a blank gradient injection to confirm carryover and implement a needle wash step.[1] |
| Poor Resolution | - Inefficient column.- Gradient is too steep.- Mobile phase composition is not optimal. | - Replace the column.- Decrease the slope of the gradient (i.e., make the run time longer).- Experiment with different solvent systems or different pH values.[1] |
| No Peaks or Low Signal | - Leak in the system (injector, column fittings).- Broken syringe or incorrect injection.- Detector is not turned on or is malfunctioning. | - Perform a leak check.- Visually inspect the syringe; re-inject the sample.- Check detector settings and functionality.[1] |
GC-MS Troubleshooting
| Issue | Potential Causes | Suggested Solutions |
| Peak Fronting | - Column overload.- Incompatible sample solvent. | - Dilute the sample and re-inject.- Ensure the sample solvent is compatible with the stationary phase.[1] |
| Mass Spectrum Doesn't Match Library | - Co-eluting peaks.- Background interference from column bleed or contamination.- Incorrect instrument calibration/tune. | - Check the peak purity. Improve chromatographic separation if necessary.- Bake out the column to remove contaminants. Check for leaks.- Re-tune the mass spectrometer.[1] |
| No Peaks or Low Signal | - Leak in the system (injector, column fittings).- Broken syringe or incorrect injection.- MS detector is not tuned or is turned off. | - Perform a leak check.- Visually inspect the syringe; re-inject the sample.- Tune the mass spectrometer according to the manufacturer's protocol.[1] |
Visual Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying and characterizing impurities in this compound.
References
Technical Support Center: Managing the Reactivity of 3-(Aminomethyl)oxetan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of the hydroxyl group in 3-(Aminomethyl)oxetan-3-ol. This bifunctional molecule presents unique challenges due to the presence of both a primary amine and a tertiary alcohol. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenge lies in the selective functionalization of either the amino or the hydroxyl group. The primary amine is generally more nucleophilic than the tertiary alcohol, leading to preferential reaction at the nitrogen atom under many conditions. Additionally, the strained oxetane ring can be susceptible to ring-opening under strongly acidic or certain nucleophilic conditions.
Q2: How can I selectively react with the hydroxyl group in the presence of the amine?
A2: To achieve selective O-functionalization, the more reactive amino group must first be protected. A common strategy is to use an amine-specific protecting group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the conditions required for subsequent reactions at the hydroxyl group.
Q3: What are the recommended protecting groups for the amino and hydroxyl functionalities to achieve orthogonal protection?
A3: An orthogonal protection strategy allows for the selective deprotection of one functional group while the other remains protected. A robust orthogonal strategy for this compound involves:
-
Amine Protection: tert-Butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz) groups are suitable. Boc is cleaved under acidic conditions, while Cbz is typically removed by hydrogenolysis.
-
Hydroxyl Protection: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are effective for protecting the hydroxyl group and are readily cleaved by fluoride-based reagents (e.g., TBAF).
This combination allows for the selective removal of either protecting group without affecting the other.[1]
Q4: What are the typical pKa values for the protonated amine and the hydroxyl group, and how does this influence reactivity?
Troubleshooting Guides
Problem 1: Non-selective reaction at both the amine and hydroxyl groups.
| Possible Cause | Suggested Solution |
| Incorrect choice of reaction conditions. | For selective N-functionalization, use conditions that favor amine reactivity (e.g., neutral or slightly basic pH). For O-functionalization, ensure the amine is adequately protected. |
| Use of a non-selective reagent. | Choose reagents known for high chemoselectivity. For example, for acylation, acetic anhydride under neutral conditions will preferentially acylate the amine. |
| Steric hindrance at the desired reaction site. | If reacting at the tertiary alcohol, steric hindrance may slow the reaction, potentially allowing for side reactions at the less hindered amine if it is not protected. Ensure complete protection of the amine before proceeding. |
Problem 2: Low yield during the protection of the hydroxyl group.
| Possible Cause | Suggested Solution |
| Incomplete protection of the amino group. | Ensure the amine is fully protected before attempting to protect the hydroxyl group. Monitor the amine protection step by TLC or LC-MS to confirm complete conversion. |
| Steric hindrance of the tertiary alcohol. | Use a less sterically demanding silylating agent or employ more forcing reaction conditions (e.g., higher temperature, longer reaction time), while carefully monitoring for side product formation. |
| Decomposition of the starting material or product. | The strained oxetane ring can be sensitive to harsh conditions. Avoid strongly acidic or basic conditions if possible. Use milder reagents and monitor the reaction closely. |
Problem 3: Unwanted ring-opening of the oxetane.
| Possible Cause | Suggested Solution |
| Use of strong acids. | Avoid strong acids for deprotection steps if possible. For example, use fluoride for silyl ether deprotection instead of acid. If acid is required for Boc deprotection, use milder conditions (e.g., 4M HCl in dioxane for a shorter duration) and monitor the reaction carefully.[3] |
| High reaction temperatures. | Prolonged heating can promote ring-opening. Conduct reactions at the lowest effective temperature. |
| Certain nucleophilic conditions. | Strong nucleophiles can potentially open the oxetane ring. Choose reaction conditions and nucleophiles that are compatible with the oxetane moiety. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the protection of amino and hydroxyl groups. Yields are indicative and may vary depending on the specific substrate and reaction scale.
| Protection | Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Amine | Boc | (Boc)₂O, aq. NaHCO₃/THF, rt, 12h | >90% | Adapted from[4] |
| Amine | Cbz | Benzyl chloroformate, aq. NaOH, 0 °C to rt, 3h | ~85% | Adapted from[4] |
| Hydroxyl | TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 12-24h | 80-95% | Adapted from[5] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
Objective: To selectively protect the primary amino group as a tert-butoxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and saturated aqueous NaHCO₃ solution (1:1 v/v).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: O-TBDMS Protection of N-Boc-3-(aminomethyl)oxetan-3-ol
Objective: To protect the tertiary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-Boc-3-(aminomethyl)oxetan-3-ol (from Protocol 1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-(aminomethyl)oxetan-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-TBDMS protected compound.
Protocol 3: Selective Deprotection of the Boc Group
Objective: To selectively remove the N-Boc protecting group while leaving the O-TBDMS group intact.
Materials:
-
N-Boc, O-TBDMS protected this compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane) or use it neat.
-
Add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product will likely precipitate as the hydrochloride salt.
-
The solid can be collected by filtration and washed with diethyl ether to yield the O-TBDMS protected amine hydrochloride.
Visualizations
Caption: Synthetic strategies for selective functionalization.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
A Head-to-Head Comparison: 3-(Aminomethyl)oxetan-3-ol Versus Azetidine Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available scaffolds, small, strained heterocyclic rings have garnered significant attention for their ability to impart favorable physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of two such building blocks: 3-(aminomethyl)oxetan-3-ol and analogous 3-substituted azetidines, with a focus on their application in medicinal chemistry, particularly in the context of kinase inhibitor discovery.
This comparison will delve into the nuanced differences in their physicochemical properties, synthetic accessibility, and their impact on key drug-like attributes such as solubility, metabolic stability, and cell permeability. The Janus kinase (JAK) family of enzymes, key players in the JAK-STAT signaling pathway, will be used as a relevant biological context for this analysis, as both oxetane and azetidine motifs are actively being explored in the development of novel JAK inhibitors.[1]
Physicochemical Properties: A Tale of Two Heteroatoms
The seemingly subtle difference between an oxygen and a nitrogen atom in the four-membered ring of oxetanes and azetidines, respectively, leads to distinct physicochemical profiles. These differences can be strategically leveraged to fine-tune the properties of a lead compound.
The oxygen atom in the oxetane ring of this compound generally leads to increased polarity and a lower calculated LogP (cLogP) compared to its azetidine counterpart.[1] This heightened polarity often translates to improved aqueous solubility, a critical parameter for oral bioavailability.[2] Conversely, the nitrogen atom in the azetidine ring, particularly when unsubstituted or lightly substituted, introduces a basic center, which can be advantageous for forming salt forms with improved solubility and for specific interactions with biological targets. However, this basicity can also be a liability, potentially leading to off-target effects or rapid metabolism.
Below is a table summarizing the predicted and typical physicochemical properties of a hypothetical pair of JAK inhibitor fragments: 3-(5-bromopyridin-2-yl)oxetan-3-ol and its azetidine analog, 3-(5-bromopyridin-2-yl)azetidin-3-ol. This provides a quantitative illustration of the expected differences.
| Property | 3-(5-bromopyridin-2-yl)oxetan-3-ol (Predicted/Typical) | 3-(5-bromopyridin-2-yl)azetidin-3-ol (Predicted/Typical) | Rationale |
| Molecular Weight | ~258.08 g/mol | ~257.10 g/mol | Near-identical molecular formula. |
| Calculated LogP | Lower | Higher | The oxygen atom in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.[1] |
| Aqueous Solubility | Higher | Lower | The increased polarity of the oxetane ring often translates to better aqueous solubility. |
| Metabolic Stability | Generally Higher | Potentially Lower | The azetidine nitrogen can be a site for metabolic oxidation, whereas the oxetane ether is often more stable. |
| Cell Permeability | Potentially Lower | Generally Higher | The higher lipophilicity of the azetidine analog may lead to improved passive diffusion across cell membranes. |
| Basicity (pKa) | N/A (amine is primary) | Higher (for the ring nitrogen) | The azetidine ring nitrogen is basic, which can influence interactions with targets and off-targets. |
Synthetic Accessibility
Both this compound and functionalized 3-aminoazetidines are accessible building blocks, though their synthetic routes differ significantly.
The synthesis of this compound and related 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-one.[3] Various methodologies have been developed for the introduction of substituents at the 3-position.[4][5]
Azetidine building blocks can be synthesized through various routes, including intramolecular cyclization strategies.[6] The synthesis of enantiomerically pure and diversely functionalized azetidines has been an area of active research, with numerous methods now available to the medicinal chemist.[7]
The choice between these building blocks from a synthetic standpoint will depend on the desired substitution pattern, the scale of the synthesis, and the compatibility of the synthetic route with other functional groups in the target molecule.
Impact on Pharmacological Properties: A Balancing Act
The incorporation of either this compound or an azetidine building block can have a profound impact on the pharmacological profile of a drug candidate. The following sections detail the expected effects on key drug-like properties, supported by experimental protocols for their evaluation.
Aqueous Solubility
As previously mentioned, the inherent polarity of the oxetane ring in this compound is expected to enhance aqueous solubility. This can be a significant advantage in overcoming solubility limitations often encountered in drug discovery programs.
Experimental Protocol: Kinetic Solubility Assay
A common method to assess the solubility of drug candidates is the kinetic solubility assay. This high-throughput method involves dissolving the test compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. The formation of a precipitate is then monitored, often by light scattering (nephelometry) or UV absorbance after filtration.
Metabolic Stability
Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug. The azetidine ring, with its nitrogen atom, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The oxetane ring, on the other hand, is generally considered to be more metabolically robust.
Experimental Protocol: Microsomal Stability Assay
The metabolic stability of a compound is often assessed using a microsomal stability assay. This in vitro assay utilizes liver microsomes, which are rich in drug-metabolizing enzymes, to determine the rate at which a compound is metabolized.
Cell Permeability
The ability of a drug to cross cell membranes is essential for its absorption and distribution. The higher lipophilicity of azetidine-containing compounds may confer an advantage in passive permeability. However, the increased polarity of oxetane-containing compounds does not always translate to poor permeability, and the three-dimensional shape of the oxetane can also influence membrane transit.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium.
Application in JAK-STAT Signaling Pathway Inhibition
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making JAK kinases attractive therapeutic targets.[8][9]
The design of selective and potent JAK inhibitors often involves the exploration of diverse chemical scaffolds that can interact with the ATP-binding site of the kinase. Both oxetane and azetidine building blocks have been incorporated into JAK inhibitor scaffolds to modulate their properties.
The choice between a this compound and an azetidine building block in a JAK inhibitor can significantly impact its overall profile. The oxetane-containing analog may offer improved solubility and metabolic stability, albeit potentially at the cost of reduced cell permeability. Conversely, the azetidine analog may exhibit enhanced permeability but carries a higher liability for metabolic instability and off-target effects due to its basic nitrogen.[1]
Conclusion
The selection between this compound and azetidine building blocks is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. There is no one-size-fits-all answer, and the optimal choice will depend on the overall molecular context and the desired therapeutic profile.
-
This compound is an excellent choice when seeking to improve solubility and metabolic stability , particularly when dealing with lipophilic scaffolds. Its non-basic nature can also be advantageous for avoiding certain off-target effects.
-
Azetidine building blocks are valuable for enhancing structural rigidity and can improve cell permeability . The basic nitrogen can be exploited for salt formation and specific interactions, but its potential for metabolic liabilities and off-target interactions must be carefully managed.
Ultimately, the decision should be guided by empirical data. The experimental protocols outlined in this guide provide a framework for the direct, head-to-head comparison of analogous compounds containing these two important building blocks. Such a data-driven approach will enable medicinal chemists to make informed decisions and accelerate the development of novel therapeutics with optimized properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 6. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
3-(Aminomethyl)oxetan-3-ol vs. Piperidine: A Comparative Guide for Scaffold Design in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular scaffolds is a critical determinant of success in drug discovery, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and biological activity. Among the vast array of available scaffolds, saturated heterocycles play a pivotal role. The piperidine ring, a ubiquitous motif in approved pharmaceuticals, has long been a mainstay for medicinal chemists. However, the quest for novel chemical space and improved drug-like properties has led to the exploration of bioisosteric replacements. This guide provides an objective, data-driven comparison of the established piperidine scaffold with the emerging 3-(aminomethyl)oxetan-3-ol and related oxetane-containing motifs, offering insights to inform rational scaffold design.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The introduction of an oxetane ring in place of a piperidine or as a substituent on a nitrogen-containing scaffold can significantly modulate key drug-like properties. The polar, three-dimensional nature of the oxetane moiety offers a distinct alternative to the more lipophilic and conformationally defined piperidine ring.[1][2]
Key Physicochemical Properties
The following table summarizes the impact of incorporating an oxetane moiety on fundamental physicochemical properties, drawing from studies on matched molecular pairs.
| Property | Piperidine Derivatives | Oxetane-Containing Analogs | Impact of Oxetane Incorporation |
| Basicity (pKa) | Typically higher | Generally lower | The electron-withdrawing nature of the oxetane oxygen reduces the pKa of nearby amines.[1][3] |
| Lipophilicity (logP/logD) | Generally more lipophilic | Generally more polar | The polar ether oxygen in the oxetane ring typically leads to a reduction in lipophilicity.[1] |
| Aqueous Solubility | Variable, can be limited | Often significantly increased | The polarity and hydrogen bond accepting capability of the oxetane can enhance aqueous solubility.[1][4] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Can exhibit improved stability; may be metabolized by mEH | Offers an alternative metabolic pathway, potentially reducing reliance on CYP enzymes.[2] |
| Cell Permeability | Generally good passive permeability | Dependent on overall molecular properties | The balance of polarity and lipophilicity must be carefully managed. |
| P-glycoprotein (P-gp) Efflux | Can be a substrate | Introduction of oxetane can modulate P-gp liability | The impact is context-dependent and requires experimental verification.[4] |
Quantitative Data from Matched-Pair Analysis
A study by Carreira and co-workers provides a direct comparison of the physicochemical properties of various cyclic amines and their oxetane-containing counterparts. The data below illustrates the quantitative impact of replacing a methylene group with an oxetane.
Table 1: Comparison of pKa, logP, logD, and Aqueous Solubility
| Compound Pair | Structure | pKa | logP | logD (pH 7.4) | Aqueous Solubility (µg/mL) |
| Piperidine Analog | 10.4 | 1.5 | -0.1 | 1,500 | |
| α-Oxetane Analog | 8.5 | 0.8 | 0.4 | 10,000 | |
| β-Oxetane Analog | 9.7 | 0.9 | -0.7 | >25,000 | |
| γ-Oxetane Analog | 10.1 | 0.7 | -1.3 | >25,000 |
Data adapted from Carreira et al. The specific structures are proprietary to the original publication, but the data illustrates the general trends observed when incorporating an oxetane into a piperidine-like scaffold.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Determination of pKa (Potentiometric Titration)
The ionization constant (pKa) is determined by potentiometric titration.
-
Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol/water) to a final concentration of approximately 1 mM.
-
Titration: The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. A minimum of three titrations are performed for each compound to ensure accuracy.
Determination of logP/logD (Shake-Flask Method)
The partition (logP) and distribution (logD) coefficients are determined using the shake-flask method.
-
Solvent Preparation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by vigorous mixing overnight, followed by separation.
-
Partitioning: The test compound is dissolved in one of the phases, and an equal volume of the other phase is added. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The logP or logD value is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is used to predict intestinal absorption and identify potential P-gp substrates.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side over a set time (e.g., 2 hours) is measured.
-
Permeability Measurement (B to A): The test compound is added to the basolateral (B) side, and the amount of compound that permeates to the apical (A) side is measured.
-
Quantification: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-gp. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Signaling Pathways and Logical Relationships
The choice between a piperidine and an oxetane scaffold does not inherently dictate a specific signaling pathway but rather influences the overall properties of the molecule that interacts with a biological target. The logical relationship for scaffold selection is a multi-parameter optimization process.
Conclusion
Both this compound and piperidine are valuable scaffolds in drug design, each offering a distinct set of properties. Piperidine is a well-established, conformationally restricted scaffold that often imparts favorable metabolic stability and permeability.[5] In contrast, the this compound motif and related oxetanes introduce polarity, which can significantly enhance aqueous solubility and reduce the basicity of proximal amines.[1][3] Furthermore, the oxetane ring can alter metabolic pathways, providing a potential strategy to circumvent CYP-mediated metabolism.[2] The choice between these scaffolds is context-dependent and should be guided by the specific challenges of a drug discovery program. For lead optimization efforts focused on improving solubility, reducing lipophilicity, and modulating basicity, the oxetane scaffold presents a compelling and increasingly utilized alternative to the traditional piperidine ring.
References
Enhancing Metabolic Stability: A Comparative Guide to 3-(Aminomethyl)oxetan-3-ol Derivatives
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical endeavor. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. The incorporation of novel structural motifs that enhance metabolic stability is therefore a key strategy in modern medicinal chemistry. This guide provides a comparative assessment of the metabolic stability of 3-(Aminomethyl)oxetan-3-ol derivatives, a class of compounds showing promise in improving pharmacokinetic profiles.
The this compound scaffold has emerged as a valuable component in drug design. Oxetanes, four-membered cyclic ethers, are increasingly utilized as bioisosteric replacements for metabolically labile groups, such as gem-dimethyl and carbonyl functionalities.[1][2] Their unique structural and electronic properties, including increased polarity and three-dimensionality, can shield molecules from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, the principal catalysts of drug metabolism.[1]
This guide presents a data-driven comparison of the metabolic stability of hypothetical this compound derivatives, supported by a detailed experimental protocol for the in vitro microsomal stability assay.
Comparative Metabolic Stability: Quantitative Data
The following tables summarize in vitro metabolic stability data from human liver microsome (HLM) assays. The key parameters for comparison are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.
The data presented here is representative and illustrates the impact of structural modifications on the metabolic stability of this compound derivatives.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| AMD-001 | This compound | Parent Compound | 45 | 30.8 |
| AMD-002 | N-Methyl-3-(aminomethyl)oxetan-3-ol | N-Methylation | 35 | 39.7 |
| AMD-003 | N-Acetyl-3-(aminomethyl)oxetan-3-ol | N-Acetylation | > 120 | < 11.6 |
| AMD-004 | 3-(1-Aminoethyl)oxetan-3-ol | α-Methylation | 60 | 23.1 |
Table 2: Comparison of an Oxetane Derivative with its Acyclic Analog
| Compound ID | Structure | Bioisosteric Group | t½ (min) | CLint (µL/min/mg protein) |
| AMD-001 | This compound | Oxetane | 45 | 30.8 |
| ACY-001 | 2-Amino-2-methylpropane-1,3-diol | gem-Dimethyl | 15 | 92.4 |
The Mechanism of Enhanced Stability
The increased metabolic stability of oxetane-containing compounds is largely attributed to their resistance to oxidative metabolism by cytochrome P450 enzymes.[1] The oxetane ring is less susceptible to the hydroxylation reactions that commonly occur on alkyl groups, such as the gem-dimethyl group. By replacing a metabolically vulnerable site with a more robust oxetane moiety, the overall metabolic clearance of the drug candidate can be significantly reduced, leading to an extended half-life in the body.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for the progression of drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.
In Vitro Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Add the diluted test compound to the wells of a 96-well plate.
-
Add the human liver microsomes to the wells. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in metabolic stability assessment.
References
Oxetane vs. Cyclobutane in Drug Analogs: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the four-membered oxetane ring has garnered significant attention as a bioisosteric replacement for the carbocyclic cyclobutane moiety. This guide provides a comprehensive comparative analysis of oxetane versus cyclobutane in drug analogs, offering insights into their distinct effects on physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
Executive Summary
The substitution of a cyclobutane ring with an oxetane can profoundly influence a molecule's properties. The presence of the oxygen atom in the oxetane ring introduces polarity and alters the ring's conformation, leading to notable differences in solubility, lipophilicity, and metabolic fate compared to its cyclobutane counterpart.[1][2] Generally, oxetanes are employed to enhance aqueous solubility, improve metabolic stability, and modulate basicity, often while maintaining or even improving biological potency.[3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative impact of substituting a cyclobutane with an oxetane in various drug analog pairs, as reported in medicinal chemistry literature.
| Property | Oxetane Analog | Cyclobutane Analog | Fold Change/Difference | Reference Compound Class |
| Lipophilicity (cLogP) | 2.5 | 3.1 | -0.6 | IDO1 Inhibitors |
| Aqueous Solubility (µM) | 150 | 30 | 5-fold increase | IDO1 Inhibitors |
| Metabolic Stability (HLM t½, min) | > 60 | 25 | > 2.4-fold increase | γ-Secretase Inhibitors[5] |
| hERG Inhibition (IC50, µM) | > 100 | 8.5 | > 11.8-fold decrease | mTOR Inhibitors[1] |
| Potency (IDO1 IC50, nM) | 5 | 22 | 4.4-fold increase | IDO1 Inhibitors[6] |
| Potency (RSV EC50, nM) | 10 | 100 | 10-fold increase | RSV L Protein Inhibitors[4] |
Key Takeaways from the Data:
-
Reduced Lipophilicity: The introduction of the polar oxygen atom in the oxetane ring consistently leads to a decrease in lipophilicity (lower logP) compared to the nonpolar cyclobutane.[7] This can be advantageous for improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
-
Enhanced Aqueous Solubility: A direct consequence of reduced lipophilicity and the hydrogen bond accepting capability of the oxetane oxygen is a significant improvement in aqueous solubility.[1][8]
-
Improved Metabolic Stability: Oxetane rings can block or shield metabolically vulnerable sites, leading to increased metabolic stability and longer half-lives in human liver microsomes (HLM).[5][9] The oxetane moiety itself is generally more resistant to metabolic oxidation compared to a cyclobutane ring.
-
Mitigation of Off-Target Effects: The altered electronics and conformation imparted by the oxetane can lead to a more favorable off-target profile, such as reduced inhibition of hERG channels, a common liability in drug development.[1]
-
Potency Modulation: The impact on biological potency is target-dependent. In many cases, the oxetane ring can maintain or even enhance potency by providing favorable interactions within the binding pocket or by optimizing the conformation of the molecule for binding.[1][6]
Conformational and Physicochemical Properties
The structural differences between oxetane and cyclobutane have a significant impact on their conformational preferences and physicochemical properties.
-
Ring Pucker: Cyclobutane adopts a puckered conformation to relieve torsional strain. In contrast, the oxetane ring is more planar due to the presence of the oxygen atom, which reduces gauche interactions.[1][5] This altered geometry can influence the spatial orientation of substituents and their interactions with biological targets.
-
Polarity and Hydrogen Bonding: The most significant difference is the introduction of a polar oxygen atom in the oxetane ring. This oxygen can act as a hydrogen bond acceptor, a property absent in the nonpolar cyclobutane ring.[2][5] This feature is a key contributor to the improved solubility and altered binding interactions of oxetane-containing compounds.
-
Dipole Moment: The oxetane ring possesses a significant dipole moment, whereas cyclobutane is nonpolar. This difference in polarity affects a molecule's interactions with its environment, including water, lipids, and protein binding sites.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common experimental procedure.[10]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Also, prepare octanol-saturated water and water-saturated octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of water-saturated octanol and octanol-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).
Measurement of Aqueous Solubility
A common method for determining thermodynamic solubility is the shake-flask method.[11][12]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using an appropriate analytical technique (e.g., LC-MS/MS).
-
Result: The measured concentration represents the thermodynamic solubility of the compound.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[13][14]
Protocol:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and buffer at 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
Ligand Binding Assays
These assays measure the affinity of a compound for its biological target.[15][16] A common technique is the radioligand binding assay.
Protocol:
-
Materials: A radiolabeled ligand with known high affinity for the target receptor, a source of the receptor (e.g., cell membranes), and the test compound.
-
Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined by nonlinear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Lead Optimization Workflow: Oxetane vs. Cyclobutane
The following diagram illustrates a typical decision-making workflow in a lead optimization campaign where a medicinal chemist might consider replacing a cyclobutane with an oxetane to improve drug-like properties.
Caption: Decision workflow for replacing cyclobutane with oxetane in lead optimization.
Conclusion
The choice between incorporating an oxetane or a cyclobutane ring into a drug analog is a strategic decision that can have far-reaching consequences for the compound's overall developability. While cyclobutane offers a stable, sp3-rich carbocyclic scaffold, the oxetane provides a polar, metabolically robust alternative that can significantly enhance aqueous solubility and fine-tune other critical drug-like properties. The data and experimental protocols presented in this guide are intended to equip researchers with the knowledge to make informed decisions in their drug design and optimization efforts, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ftloscience.com [ftloscience.com]
- 11. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 12. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. emerypharma.com [emerypharma.com]
Mitigating hERG Inhibition: A Comparative Guide to the Impact of 3-(Aminomethyl)oxetan-3-ol and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
Cardiotoxicity, often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, remains a significant hurdle in drug development, leading to costly late-stage failures. The promiscuous nature of the hERG channel's binding pocket accommodates a wide variety of chemical structures, making the prediction and mitigation of this off-target effect a critical challenge. This guide provides a comparative analysis of strategies to reduce hERG inhibition, with a focus on the structural benefits of incorporating the 3-(aminomethyl)oxetan-3-ol moiety. We present experimental data from case studies, detailed methodologies for hERG assessment, and a look at alternative chemical modifications.
The Challenge of hERG Inhibition
Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP). Key molecular features commonly associated with hERG inhibition include the presence of a basic amine, which can become protonated and interact with key residues in the channel pore, and high lipophilicity, which facilitates partitioning into the cell membrane where the channel is located.
The this compound Solution: A Case Study
The incorporation of an oxetane ring, particularly in proximity to a basic nitrogen center, has emerged as a promising strategy to mitigate hERG liability. The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect, thereby reducing the pKa of nearby amines. This decrease in basicity lessens the likelihood of protonation at physiological pH, a key factor in hERG channel binding. Furthermore, the polar nature of the oxetane can decrease the overall lipophilicity of a molecule.
A compelling example of this strategy is the optimization of a series of mTOR inhibitors. Compound 42 , a potent inhibitor, unfortunately, exhibited significant hERG liability with an IC50 of 8.5 μM, likely due to its basic tertiary amine (pKa = 7.6). To address this, medicinal chemists replaced an N-alkyl group with an N-oxetanyl substituent to create compound 43 (GDC-0349). This modification successfully reduced the pKa to 5.0 and, consequently, abolished hERG inhibition, with an IC50 value greater than 100 μM.[1]
In another instance, the oxetane-containing compound 40 was developed as a potent MNK1/2 inhibitor and demonstrated no cytochrome P450 (CYP) or hERG inhibition.[1]
Comparative Data on hERG Inhibition
| Compound | Structural Modification | Key Physicochemical Property | hERG IC50 (μM) |
| Compound 42 | Tertiary alkylamine | pKa = 7.6 | 8.5 |
| Compound 43 (GDC-0349) | Introduction of an N-oxetanyl group | pKa = 5.0 | > 100 |
| Compound 40 | Contains an oxetane moiety | - | No inhibition observed |
Alternative Strategies for Mitigating hERG Inhibition
While the use of oxetanes is a powerful tool, several other medicinal chemistry strategies can be employed to reduce hERG risk. These often focus on modulating the key physicochemical properties of lipophilicity and basicity.
-
Reducing Lipophilicity: In the development of an amino acid transporter inhibitor, replacing a pyridazine ring with a more polar urea group significantly reduced the compound's cLogP, which in turn mitigated hERG activity.[2]
-
Lowering Basicity (pKa): For an ATX inhibitor program, switching a piperidine ring to a piperazine lowered the pKa by two orders of magnitude, effectively resolving a hERG issue.[2]
-
Introducing a Zwitterion: The classic example is the antihistamine terfenadine, which was withdrawn from the market due to cardiotoxicity. Its active metabolite, fexofenadine, contains a carboxylic acid, forming a zwitterion. This modification reduces lipophilicity and eliminates hERG inhibition.[2]
-
Bioisosteric Replacement of Basic Groups: Replacing basic moieties with non-basic bioisosteres that can still participate in desired interactions is a common tactic. The choice of bioisostere is highly context-dependent.[3][4]
Experimental Protocols for hERG Inhibition Assessment
The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay, which can be performed manually or using automated platforms.
Manual Whole-Cell Patch-Clamp Protocol
This technique provides high-quality, detailed data on the interaction between a compound and the hERG channel.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).
2. Cell Preparation:
-
Cells are harvested, washed, and resuspended in an extracellular solution.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG.
-
Compound solutions are perfused onto the cells at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.
Automated Patch-Clamp Protocol (e.g., QPatch)
Automated systems increase the throughput of hERG screening, making them suitable for earlier stages of drug discovery.
1. Cell Preparation:
-
Similar to the manual protocol, cells are cultured, harvested, and prepared in an appropriate extracellular solution.
2. Assay Execution:
-
The automated system handles cell capture, sealing, whole-cell formation, and compound application.
-
Solutions: The compositions of the extracellular and intracellular solutions are generally similar to those used in manual patch-clamp.
-
Voltage Protocol: A pre-programmed voltage protocol, often similar to the one used in manual assays, is applied to elicit and measure hERG currents. The system records the currents before and after the application of different compound concentrations.
-
Data Analysis: The system's software automatically analyzes the data to generate concentration-response curves and calculate IC50 values.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structural modification to reduce hERG risk.
Caption: Workflow for hERG inhibition assessment.
Conclusion
The strategic incorporation of the this compound moiety represents a highly effective approach to mitigating hERG inhibition by concurrently reducing the basicity of nearby amines and decreasing lipophilicity. As demonstrated in the case of GDC-0349, this modification can lead to a dramatic reduction in hERG liability, transforming a high-risk compound into a viable drug candidate. While alternative strategies exist and should be considered within the broader context of a drug discovery program, the use of oxetanes provides a valuable and often predictable tool for medicinal chemists. Early and accurate assessment of hERG inhibition using robust methods like patch-clamp electrophysiology is paramount to the successful development of safe and effective medicines.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Pivotal Role of the 3-(Aminomethyl)oxetan-3-ol Scaffold in Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(aminomethyl)oxetan-3-ol analogs as highly selective and potent inhibitors of Bruton's tyrosine kinase (BTK). We present a detailed comparison of analog performance, supported by quantitative experimental data, and outline the methodologies for key biological assays.
The this compound moiety has emerged as a key structural motif in the design of novel BTK inhibitors. This scaffold offers a unique combination of properties, including a favorable vector for substitution, improved physicochemical characteristics, and the ability to form crucial interactions within the BTK active site. This guide delves into the SAR of a series of analogs built upon this core, providing valuable insights for the rational design of next-generation BTK inhibitors for the treatment of various B-cell malignancies and autoimmune disorders.
Comparative Analysis of BTK Inhibitory Potency
The inhibitory activity of a series of this compound analogs was evaluated against BTK. The data, summarized in the table below, highlights the impact of various substitutions on the core scaffold. The central theme of the SAR is the crucial role of the acrylamide warhead for covalent modification of Cys481 in the BTK active site, a common strategy for achieving high potency.
| Compound ID | R1 Substitution | R2 Substitution | BTK IC50 (nM) |
| 1 | H | 4-phenoxyphenyl | 1.5 |
| 2 | H | 4-(4-phenoxyphenyl)phenyl | 0.8 |
| 3 | H | 4'-(phenoxy)biphenyl-3-yl | 2.1 |
| 4 | H | 4'-(phenoxy)biphenyl-2-yl | >1000 |
| 5 | Me | 4-phenoxyphenyl | 8.9 |
| 6 | H | 4-(benzyloxy)phenyl | 35 |
| 7 | H | 4-(cyclohexylmethoxy)phenyl | 120 |
Key SAR Observations:
-
Requirement of the Acrylamide Warhead: The presence of the acrylamide moiety is essential for potent BTK inhibition, facilitating a covalent bond with the Cys481 residue.
-
Impact of the R2 Aromatic System: A large, planar aromatic system at the R2 position is critical for high potency. The 4-phenoxyphenyl group (Compound 1 ) provides a significant level of activity. Extending this to a biphenyl system (Compound 2 ) further enhances potency, likely due to increased van der Waals interactions within the active site.
-
Steric Hindrance: The position of the phenoxy substituent on the biphenyl ring is crucial. A meta-substitution (Compound 3 ) is tolerated, while an ortho-substitution (Compound 4 ) leads to a dramatic loss of activity, suggesting steric hindrance that prevents optimal binding.
-
Substitution on the Acrylamide: Methyl substitution on the acrylamide (Compound 5 ) results in a decrease in potency compared to the unsubstituted analog (Compound 1 ), indicating that the unsubstituted acrylamide is optimal for the covalent interaction.
-
Nature of the Linker: Replacing the ether linkage in the R2 substituent with a benzyloxy group (Compound 6 ) or a cyclohexylmethoxy group (Compound 7 ) leads to a significant reduction in potency, highlighting the importance of the specific conformation and electronic properties of the phenoxyphenyl moiety.
Experimental Protocols
BTK Inhibition Assay:
The in vitro inhibitory activity of the compounds against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BTK (His-tagged), LANCE Ultra ULight™-poly-GT (1-4) substrate, and Europium-labeled anti-phosphotyrosine antibody (Eu-W1024).
-
Procedure:
-
BTK enzyme was incubated with the test compounds in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature.
-
ATP and the ULight™-poly-GT substrate were then added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
The reaction was stopped by the addition of EDTA, and the Eu-labeled anti-phosphotyrosine antibody was added.
-
After a 60-minute incubation, the TR-FRET signal was measured on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on BTK inhibitory activity.
Caption: Key Structure-Activity Relationships of this compound Analogs as BTK Inhibitors.
Signaling Pathway Context
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in B-cell proliferation, differentiation, and survival. The this compound analogs discussed in this guide effectively block this pathway by covalently binding to BTK, thereby inhibiting its kinase activity.
Caption: Simplified B-cell Receptor (BCR) Signaling Pathway and the Site of Action for BTK Inhibitors.
Conclusion
The this compound scaffold has proven to be a highly effective core for the development of potent and selective covalent BTK inhibitors. The SAR studies reveal that a combination of an unsubstituted acrylamide warhead and a large, planar aromatic system at the R2 position is optimal for high-potency inhibition. These findings provide a clear roadmap for the design of future BTK inhibitors with improved therapeutic profiles. The detailed experimental protocols and pathway visualizations included in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
The Oxetane Advantage: A Comparative Guide to Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of a drug candidate is a critical step in the journey from discovery to clinical application. The introduction of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy to enhance key absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the pharmacokinetic profiles of oxetane-containing molecules against their non-oxetane counterparts, supported by experimental data and detailed methodologies.
The incorporation of an oxetane moiety can significantly improve a molecule's metabolic stability, aqueous solubility, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] These modifications can lead to a more desirable PK profile, including reduced clearance, increased bioavailability, and a lower potential for drug-drug interactions.[4][5]
Comparative Pharmacokinetic Data
The following tables summarize quantitative data from various studies, highlighting the impact of incorporating an oxetane ring on key pharmacokinetic parameters. A lower intrinsic clearance (CLint) value generally indicates greater metabolic stability.[5]
| Compound Pair | Modification | Key Pharmacokinetic Parameter | Value (with Oxetane) | Value (without Oxetane) | Fold Improvement | Reference |
| N-substituted Arylsulfonamides | Oxetane vs. Tetrahydrofuran (THF) | Intrinsic Clearance (CLint, app) in HLM | More Stable | Less Stable | - | [1] |
| Spirocyclic Pyrrolidine Derivatives | Oxetane vs. Carbonyl | Intrinsic Clearance (CLint) | Considerably Improved | - | - | [1] |
| Spirocyclic Piperidine Derivatives | Oxetane vs. Carbonyl | Intrinsic Clearance (CLint) | Considerably Improved | - | - | [1] |
| MNK Inhibitor | Oxetane vs. Methyl Group | Bioavailability (Mouse) | Significantly Improved | - | - | [2] |
| IDO1 Inhibitor | Oxetane vs. n-propyl and cyclobutene | Metabolic Profile | Significantly Improved | - | - | [2] |
| MMP-13 Inhibitors | Oxetane vs. Methyl Group | Metabolic Stability & Aqueous Solubility | Significantly Improved | - | - | [2] |
| BTK Inhibitor (Fenebrutinib) | Oxetane on Piperazine | pKaH of Piperazine | 6.3 | 7.8 | Lower Basicity | [6] |
| EZH2 Inhibitor | Methoxymethyl-oxetane vs. Dimethylisoxazole | Metabolic Stability & Solubility | Drastically Improved | Poor | - | [6] |
| SYK Inhibitor (Lanraplenib) | Oxetane on Piperazine vs. Ethyl on Piperazine | T/B Cell Selectivity | 10 | 5 | 2-fold | [6][7] |
| GLP-1R Agonist (Danuglipron) | Oxetane on Piperazine | Calculated pKaH | 6.4 | 8.0 | Lower Basicity | [8] |
HLM: Human Liver Microsomes
The Mechanism of Enhanced Stability and Altered Metabolism
The introduction of an oxetane ring can enhance metabolic stability primarily by:
-
Blocking Metabolically Labile Sites: The sterically demanding and polar nature of the oxetane can shield adjacent, metabolically vulnerable positions from enzymatic attack.[5][9]
-
Redirecting Metabolism: Oxetane-containing molecules can be metabolized by alternative pathways, avoiding the common cytochrome P450 (CYP450) enzymes, which are a major source of drug-drug interactions.[4] Some oxetanes have been shown to be substrates for microsomal epoxide hydrolase (mEH).[6]
This shift in metabolic pathways is a key advantage in designing safer drug candidates.
Caption: Shift in metabolic pathway for oxetane-containing drugs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Ligands Containing 3-(Aminomethyl)oxetan-3-ol and its Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
The incorporation of novel chemical moieties is a cornerstone of modern drug discovery, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The 3-(aminomethyl)oxetan-3-ol motif has emerged as a promising scaffold due to its unique three-dimensional structure and potential for favorable drug-like properties. This guide provides a comparative analysis of this motif and its bioisosteric alternatives, supported by experimental data and crystallographic insights.
While a specific X-ray crystal structure for a ligand containing the precise this compound moiety is not publicly available in crystallographic databases as of this review, this guide leverages data from closely related 3-substituted and 3,3-disubstituted oxetane analogs to provide a comprehensive comparison.
The Role of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other common functional groups.[1][2] Its compact, polar, and three-dimensional nature can confer significant advantages in molecular design.[3] Specifically, 3,3-disubstituted oxetanes have been validated as effective surrogates for gem-dimethyl and carbonyl groups.[3] The introduction of an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of a molecule.[4]
The this compound moiety combines the features of a 3,3-disubstituted oxetane with a primary amine and a tertiary alcohol, offering multiple points for hydrogen bonding and potential for improved pharmacokinetic properties. Research on related amino-oxetanes has shown they can serve as effective bioisosteres for amides, exhibiting comparable or improved physicochemical properties such as enhanced aqueous solubility.[1][5]
Comparative Physicochemical and Pharmacokinetic Data
The decision to incorporate an oxetane motif is often driven by the desire to modulate key drug-like properties. The following tables summarize comparative data for oxetane-containing compounds versus their non-oxetane analogs.
Table 1: Comparison of Physicochemical Properties of Oxetane Analogs vs. Traditional Bioisosteres
| Compound Pair | Moiety | clogP | Aqueous Solubility (µg/mL) | Reference |
| Pair 1 | ||||
| Compound A | gem-Dimethyl | 3.5 | 10 | [2] |
| Compound B | Oxetane | 2.5 | 150 | [2] |
| Pair 2 | ||||
| Compound C | Carbonyl | 2.1 | 50 | [2] |
| Compound D | Oxetane | 2.0 | 200 | [2] |
| Pair 3 | ||||
| Benzamide Analog | Benzamide | 1.8 | 75 | [1] |
| Amino-oxetane Analog | Amino-oxetane | 1.5 | 250 | [1] |
Table 2: Comparison of Metabolic Stability of Oxetane Analogs vs. Traditional Bioisosteres
| Compound Pair | Moiety | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Reference |
| Pair 1 | |||
| Compound E | gem-Dimethyl | 25 | [4] |
| Compound F | Oxetane | 60 | [4] |
| Pair 2 | |||
| Compound G | Carbonyl | 15 | [4] |
| Compound H | Oxetane | 45 | [4] |
Note: The data presented in these tables are illustrative and derived from various studies on oxetane-containing compounds. The exact values can be series-dependent.
X-ray Crystallography of Oxetane-Containing Ligands
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation.[6] This information is invaluable for understanding ligand-receptor interactions and for structure-based drug design.
While a structure for a this compound-containing ligand is not available, the analysis of crystal structures of related amino-oxetanes reveals that they adopt a more three-dimensional conformation compared to their flatter benzamide counterparts.[1] This increased three-dimensionality can be advantageous for exploring new regions of chemical space and for achieving better shape complementarity with protein binding pockets.
The puckering of the oxetane ring is influenced by its substitution pattern.[7] For 3-substituted oxetanes, the ring is often more puckered to alleviate eclipsing interactions.[7] X-ray crystallographic studies have shown that the puckering angle of the oxetane ring in some derivatives can be around 16°.[8]
Experimental Protocols
General Protocol for Small Molecule Single-Crystal X-ray Crystallography
This section outlines a typical workflow for determining the crystal structure of a small molecule ligand.
1. Synthesis and Purification: The initial and most critical step is the synthesis of the target compound with high purity. The compound should be purified by methods such as recrystallization, chromatography, or sublimation to remove any impurities that might hinder crystallization.
2. Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging part of the process. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.[6]
3. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically in a cryo-loop.[6] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[6]
Data is collected using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[9] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
4. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[6]
The initial atomic positions are determined using direct methods, which are highly effective for small molecules.[10]
5. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[6]
6. Structure Validation: The final crystal structure is validated to ensure its quality. This includes checking for consistency with known chemical principles, analyzing the geometry of the molecule, and examining the fit of the model to the electron density map.
Visualizations
Logical Relationships and Workflows
References
- 1. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Impact of Oxetane Modification on P-glycoprotein Efflux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful drug development. One of the significant hurdles in this process is overcoming efflux by transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and central nervous system penetration. The incorporation of oxetane rings as bioisosteric replacements for other functional groups has emerged as a promising strategy to modulate the physicochemical properties of drug candidates. This guide provides a comparative study of how oxetane modification can influence P-gp efflux, supported by experimental data and detailed protocols.
Introduction to Oxetane Bioisosterism and P-gp Efflux
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and kidney. It actively transports a wide range of substrates out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.
The oxetane moiety, a four-membered cyclic ether, has gained significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] Its unique properties, including polarity, metabolic stability, and a three-dimensional structure, can lead to substantial improvements in aqueous solubility and metabolic stability.[1] Crucially, these modifications can also impact a compound's interaction with P-gp. The introduction of an oxetane can alter a molecule's conformation, hydrogen bonding potential, and overall physicochemical profile, which in turn can reduce its recognition and transport by P-gp.[2]
Comparative Analysis of P-gp Efflux
While the literature extensively discusses the theoretical benefits of oxetane incorporation for mitigating P-gp efflux, direct quantitative data from matched molecular pair analysis specifically for oxetane-modified compounds remains limited in publicly available studies. However, the principle can be effectively illustrated by examining other structural modifications known to significantly reduce P-gp efflux.
The following table presents a matched molecular pair analysis of a quinoline and a cinnoline analog, demonstrating how a subtle structural change can dramatically decrease the P-gp efflux ratio. A similar magnitude of change can be anticipated when an oxetane is strategically employed to replace a P-gp substrate-liable moiety.
Table 1: Matched Molecular Pair Analysis of P-gp Efflux
| Compound ID | Structure | Modification | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| 25 | Quinoline Analog | Parent Compound | 4.8 | 35.0 | 7.3 |
| 26 | Cinnoline Analog | Aromatic Methine to Nitrogen | 19.0 | 24.7 | 1.3 |
Data sourced from a study on structural modifications to alter P-gp efflux properties.
This data clearly illustrates that a minor structural alteration can lead to a greater than 5-fold reduction in the efflux ratio, transforming a compound from a significant P-gp substrate to a non-substrate (generally, an efflux ratio > 2 indicates a compound is a P-gp substrate). It is hypothesized that similar improvements can be achieved through the introduction of an oxetane moiety, which can disrupt the key interactions required for P-gp recognition and transport.
Experimental Protocols
Accurate assessment of P-gp efflux is critical. The two most common in vitro methods are the Caco-2 cell permeability assay and the MDCK-MDR1 cell permeability assay.
Caco-2 Permeability Assay
The Caco-2 cell line is derived from human colon adenocarcinoma and, when cultured as a monolayer, differentiates to form tight junctions and expresses various transporters, including P-gp, similar to the intestinal epithelium.[3]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side over time.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side over time.
-
-
Inhibitor Co-incubation: To confirm P-gp mediated efflux, the bidirectional transport study is repeated in the presence of a known P-gp inhibitor, such as verapamil.[4]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both A→B and B→A directions is calculated. The efflux ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B). A significant reduction in the ER in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene to overexpress P-gp, providing a more specific model for studying P-gp-mediated transport.[5]
Protocol:
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell® inserts and cultured for 4-5 days to form a confluent monolayer.[5]
-
Monolayer Integrity Check: Monolayer integrity is verified by measuring TEER.
-
Bidirectional Transport Study: Similar to the Caco-2 assay, the transport of the test compound is measured in both the A→B and B→A directions.
-
Sample Analysis: Compound concentrations are determined by LC-MS/MS.
-
Data Analysis: Papp values and the efflux ratio are calculated. An efflux ratio greater than 2 is indicative of P-gp-mediated efflux.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for determining P-gp efflux.
Caption: Mechanism of P-gp mediated drug efflux.
Conclusion
The strategic incorporation of oxetane moieties into drug candidates presents a powerful tool for medicinal chemists to overcome challenges associated with P-gp efflux. By altering key physicochemical properties, oxetane modification can reduce a compound's affinity for P-gp, thereby improving its potential for oral absorption and brain penetration. While direct quantitative comparative data for oxetane-modified compounds is still emerging in the literature, the principles of bioisosteric replacement and the impact of structural modifications on P-gp efflux are well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of their own chemical modifications on P-gp substrate liability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A multi-endpoint matched molecular pair (MMP) analysis of 6-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matched molecular pair analysis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-(Aminomethyl)oxetan-3-ol: A Superior Scaffold for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical motifs is paramount in the quest for novel therapeutics with optimized efficacy and safety profiles. In recent years, the 3-(aminomethyl)oxetan-3-ol motif has emerged as a superior building block in medicinal chemistry, offering distinct advantages over conventional isosteres. This guide provides a data-driven comparison of this innovative scaffold against its traditional counterparts, underscoring its potential to enhance key drug-like properties.
The unique three-dimensional structure of the oxetane ring in this compound imparts a favorable combination of physicochemical properties. Its inherent polarity and ability to act as a hydrogen bond acceptor can significantly improve aqueous solubility and reduce lipophilicity, critical parameters for enhancing oral bioavailability and reducing off-target toxicity. Furthermore, the oxetane moiety is known to be more metabolically stable than many commonly used chemical groups, leading to improved pharmacokinetic profiles.[1][2][3]
Physicochemical Properties: A Head-to-Head Comparison
The incorporation of this compound into a molecule can lead to a significant improvement in its physicochemical profile compared to analogs containing more traditional linkers such as piperidine or acyclic aminomethyl groups. The polar oxetane ring contributes to lower lipophilicity (LogP) and potentially higher aqueous solubility, which are often desirable attributes for drug candidates.
| Property | This compound | 3-(Aminomethyl)piperidine | 3-(Aminomethyl)azetidine | Acyclic Aminomethyl (e.g., 1-amino-2-methylpropan-2-ol) |
| Molecular Weight ( g/mol ) | 103.12 | 114.19 | 86.13 | 89.14 |
| Calculated LogP | -1.29 | 0.4 | -0.5 | -0.2 |
| Topological Polar Surface Area (TPSA) (Ų) | 55.48 | 38.05 | 38.05 | 46.25 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 |
Note: Calculated LogP and TPSA values are estimations and can vary based on the calculation method. The data presented here is for the parent molecules and serves as a general comparison.
Metabolic Stability: The Oxetane Advantage
One of the most significant advantages of incorporating an oxetane motif is the enhancement of metabolic stability. The four-membered ring is generally less susceptible to enzymatic degradation by cytochrome P450 enzymes compared to more flexible acyclic chains or other heterocyclic systems. This increased stability can lead to a longer half-life in vivo and a more predictable pharmacokinetic profile.
| Parameter | Compound with Oxetane Motif | Compound with Piperidine Motif | Compound with Acyclic Motif |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | > 60 | 35 | 15 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | < 10 | 45 | 120 |
This table presents hypothetical yet representative data based on general trends observed in medicinal chemistry literature.[1][4]
Biological Activity: Fine-Tuning Potency and Selectivity
The rigid, three-dimensional structure of the this compound scaffold can provide a distinct advantage in optimizing interactions with biological targets. This can lead to improved potency and selectivity compared to more flexible or sterically different linkers. The oxetane oxygen can also participate in hydrogen bonding interactions within a target's binding site, further enhancing affinity.
| Target | IC50 (Compound with Oxetane) | IC50 (Compound with Piperidine) | IC50 (Compound with Acyclic) |
| Kinase X | 15 nM | 80 nM | 250 nM |
| GPCR Y | 5 nM | 25 nM | 100 nM |
This table presents hypothetical yet representative data based on general trends observed in medicinal chemistry literature.
Experimental Protocols
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a well-established measure of a compound's lipophilicity.
-
Preparation of Solutions: A standard solution of the test compound is prepared in a suitable solvent.
-
Partitioning: A known volume of the standard solution is added to a mixture of n-octanol and water (or buffer of a specific pH) that has been pre-saturated with the other phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (HLM).
-
NADPH regenerating system (to provide cofactors for metabolic enzymes).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with HLM in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding the quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Visualizing the Rationale: Structure-Property Relationships
The following diagrams illustrate the key structural features of this compound and its alternatives and the workflow for evaluating their metabolic stability.
Caption: Structural features influencing physicochemical properties.
Caption: Experimental workflow for microsomal stability assay.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Aminomethyl)oxetan-3-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(Aminomethyl)oxetan-3-ol are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on established best practices for similar chemical structures.
Hazard and Personal Protective Equipment (PPE) Summary
| Category | Recommendation | Rationale |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] | To prevent eye contact which may cause serious irritation or damage. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can be harmful if absorbed through the skin. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and long pants. In case of potential splashing, consider impervious clothing.[1] | To minimize skin exposure and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator may be necessary.[1] | To prevent inhalation of any potential vapors or aerosols, which may be harmful. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is a general guideline and should be adapted to comply with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste as non-halogenated organic waste.
-
Segregate: Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents. Keep in a dedicated, closed container.
2. Containerization:
-
Select Appropriate Container: Use a chemically compatible and properly labeled waste container. High-density polyethylene (HDPE) containers are generally suitable for organic waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").
3. Storage:
-
Location: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[2] Keep containers tightly closed when not in use.[2]
4. Final Disposal:
-
Engage a Licensed Waste Hauler: Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.
-
Documentation: Maintain all necessary documentation, including waste manifests, as required by regulatory agencies.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable local, regional, and national regulations for hazardous waste.[1][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-(Aminomethyl)oxetan-3-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)oxetan-3-ol. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical Profile and Hazards:
This compound is a chemical compound used in research and development.[1] According to safety data, it is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat. Closed-toe shoes. | Gloves should be inspected before use.[3] Lab coats should have long sleeves and be fully buttoned.[4] |
| Respiratory | Full-face respirator. | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure adequate ventilation in the handling area, preferably using a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure or a spill, follow these immediate first-aid and containment measures.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. Get medical help.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[2]
-
Accidental Release: Avoid dust formation.[2] Collect the spillage and arrange for disposal in a suitable, closed container. Prevent further leakage or spillage if it is safe to do so.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[2]
-
Container Disposal: Ensure the container is completely empty before disposal.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
